Oligopeptide-10
Description
The exact mass of the compound this compound is 1597.08070384 g/mol and the complexity rating of the compound is 3010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
466691-40-7 |
|---|---|
Molecular Formula |
C78H140N20O15 |
Molecular Weight |
1598.1 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C78H140N20O15/c1-43(2)37-59(64(84)99)94-66(101)49(12)86-72(107)56(30-20-24-34-80)91-75(110)61(39-45(5)6)96-68(103)51(14)88-74(109)58(32-22-26-36-82)93-77(112)63(41-47(9)10)98-78(113)62(40-46(7)8)97-69(104)52(15)89-73(108)57(31-21-25-35-81)92-76(111)60(38-44(3)4)95-67(102)50(13)87-71(106)55(29-19-23-33-79)90-65(100)48(11)85-70(105)54(83)42-53-27-17-16-18-28-53/h16-18,27-28,43-52,54-63H,19-26,29-42,79-83H2,1-15H3,(H2,84,99)(H,85,105)(H,86,107)(H,87,106)(H,88,109)(H,89,108)(H,90,100)(H,91,110)(H,92,111)(H,93,112)(H,94,101)(H,95,102)(H,96,103)(H,97,104)(H,98,113)/t48-,49-,50-,51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |
InChI Key |
XWZAWHJNTHSHGD-SIDOVBMKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Oligopeptide-10: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-10 is a synthetic antimicrobial peptide composed of fifteen amino acids. It has garnered significant attention in the fields of dermatology and cosmetic science for its potent antimicrobial activity, particularly against Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris. This technical guide provides an in-depth overview of the chemical structure, synthesis pathways, and biological mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a cationic peptide with a specific sequence of fifteen amino acids. Its structure and physicochemical properties are fundamental to its biological activity.
Amino Acid Sequence: Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu[1]
Molecular Formula: C78H140N20O15
Molecular Weight: 1598.10 g/mol
The sequence is characterized by an alternating pattern of hydrophobic (Alanine, Leucine, Phenylalanine) and cationic (Lysine) amino acids, which is a common feature of many antimicrobial peptides. This amphipathic nature is crucial for its interaction with and disruption of bacterial cell membranes.
| Property | Value | Reference |
| Purity (HPLC) | >98% | Generic Certificate of Analysis |
| Appearance | White to off-white powder | Generic Product Information |
| Solubility | Water soluble | [1] |
| pH (in solution) | 5.0 - 7.0 | [1] |
Synthesis Pathways
The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) , most commonly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. SPPS allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] Liquid-phase peptide synthesis (LPPS) is an alternative, though less common for peptides of this length.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound
This protocol is a representative procedure based on standard Fmoc-SPPS methodologies.
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Drain the DMF.
2. First Amino Acid Coupling (Leucine):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Leu-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF.
3. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Lys, Leu, Ala, Lys, Leu, Leu, Ala, Lys, Leu, Ala, Lys, Ala, Phe). Use appropriate side-chain protecting groups for Lysine (e.g., Boc).
4. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Precipitation and Lyophilization:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet, dissolve in a minimal amount of water/acetonitrile, and lyophilize.
Purification and Analysis
Purification of the crude this compound is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Experimental Protocol: RP-HPLC Purification
1. Column and Solvents:
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Gradient Elution:
-
Equilibrate the column with 95% A and 5% B.
-
Inject the dissolved crude peptide.
-
Apply a linear gradient of 5% to 65% B over 30-40 minutes at a flow rate of 5-10 mL/min.
-
Monitor the elution profile at 210-220 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
4. Lyophilization:
-
Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.
Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. Instrumentation and Method:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Mode: Positive ion mode.
-
Analysis: Acquire the mass spectrum to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 1599.1 Da). Tandem MS (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis.
Biological Activity and Mechanism of Action
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like C. acnes. Clinical studies have shown that formulations containing this compound can significantly reduce acne lesions and associated redness.
| Organism | MIC (µg/mL) | Reference |
| Propionibacterium acnes | 0.5 - 1.0 mg/L (similar peptide) | |
| Staphylococcus aureus (MRSA) | 0.5 - 1.0 mg/L (similar peptide) |
Mechanism of Action: The cationic nature of this compound facilitates its binding to the negatively charged lipoteichoic acids on the surface of Gram-positive bacteria. This interaction disrupts the bacterial cytoplasmic membrane, leading to osmotic imbalance and cell death. This physical mode of action makes the development of bacterial resistance less likely compared to traditional antibiotics.
Effects on Skin Fibroblasts and Collagen Synthesis
In addition to its antimicrobial properties, oligopeptides have been shown to influence the function of skin cells. While direct studies on this compound are limited, related research on other peptides suggests a potential role in stimulating dermal fibroblasts to produce extracellular matrix components, such as collagen. A proposed signaling pathway for this effect involves the activation of the PI3K/Akt pathway, which is known to play a role in fibroblast proliferation and collagen production.
Conclusion
This compound is a well-defined synthetic peptide with a clear chemical structure and established synthesis protocols. Its primary, well-documented biological function is its potent antimicrobial activity against C. acnes, making it a valuable ingredient in anti-acne formulations. The proposed mechanisms for its effects on skin fibroblasts and collagen synthesis, based on related research, open avenues for further investigation into its broader applications in dermatology and cosmetic science. The detailed methodologies provided in this guide offer a solid foundation for researchers and professionals to synthesize, purify, and further explore the therapeutic potential of this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Oligopeptide-10 on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-10 is a short, cationic antimicrobial peptide (AMP) with broad-spectrum activity against various bacteria, particularly Gram-positive species such as Cutibacterium acnes and Staphylococcus aureus. Its primary mechanism of action involves a targeted disruption of the bacterial cell membrane, a process initiated by electrostatic attraction to negatively charged surface molecules. This guide provides a comprehensive overview of the molecular interactions and subsequent events leading to bacterial cell death, supported by available quantitative data and detailed experimental protocols.
Introduction
This compound is a synthetic 15-amino acid peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] As a cationic peptide, its positively charged amino acid residues are crucial for its antimicrobial function. This document elucidates the step-by-step mechanism by which this compound exerts its bactericidal effects, focusing on its interaction with the bacterial cell membrane. This mechanical mode of action is noteworthy as it is less likely to induce bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.[1]
Mechanism of Action
The bactericidal activity of this compound is a multi-step process that ultimately leads to the loss of membrane integrity and cell death.
Initial Binding to Lipoteichoic Acid (LTA)
The initial and critical step in the mechanism of action of this compound is its electrostatic interaction with negatively charged molecules on the surface of Gram-positive bacteria.[1] The primary target for this binding is lipoteichoic acid (LTA), a major component of the cell wall of these bacteria.[1] The positively charged lysine residues within the this compound sequence are attracted to the negatively charged phosphate groups of LTA. This binding is a prerequisite for the peptide to reach its ultimate target, the cytoplasmic membrane.
Membrane Disruption and Pore Formation
Following its accumulation on the bacterial surface, this compound interacts directly with the phospholipids of the cytoplasmic membrane. This interaction disrupts the lipid bilayer, leading to increased membrane permeability. While the exact model of pore formation is not definitively elucidated for this compound, it is hypothesized to follow a mechanism similar to other cationic antimicrobial peptides, such as the "carpet" or "toroidal pore" model. This disruption leads to the leakage of intracellular components and a collapse of the transmembrane electrochemical gradients.
Osmotic Imbalance and Cell Lysis
The formation of pores or channels in the cytoplasmic membrane leads to a rapid and uncontrolled flux of ions and water, resulting in a severe osmotic imbalance.[1] This influx of water causes the cell to swell and eventually lyse, leading to cell death.
Quantitative Data
The antimicrobial efficacy of this compound has been quantified through various in vitro assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Cutibacterium acnes | Not Specified | ≤ 2 | |
| Staphylococcus aureus | Not Specified | > 16 | |
| Escherichia coli | Not Specified | > 16 | |
| Pseudomonas aeruginosa | Not Specified | > 16 | |
| Candida albicans | Not Specified | > 16 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth, measured by visual inspection or by reading the optical density at 600 nm.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution (at concentrations corresponding to multiples of the MIC)
-
Sterile broth
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Prepare flasks containing bacterial suspension at a starting concentration of ~1 x 10^6 CFU/mL in broth.
-
Add this compound to the flasks to achieve the desired final concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a control flask with no peptide.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curve.
Membrane Depolarization Assay
This assay measures changes in the bacterial membrane potential using a potential-sensitive fluorescent dye.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Fluorescent dye (e.g., DiSC3(5))
-
This compound solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Wash and resuspend the bacterial cells in a suitable buffer.
-
Load the cells with the fluorescent dye and allow it to equilibrate until a stable baseline fluorescence is achieved.
-
Add this compound to the cell suspension.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes in bacterial cells after treatment with this compound.
Materials:
-
Bacterial culture
-
This compound solution
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Dehydrating agents (e.g., ethanol series)
-
Embedding resin
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
Procedure:
-
Treat a mid-log phase bacterial culture with this compound at a desired concentration (e.g., MIC or supra-MIC) for a specified time.
-
Harvest the cells by centrifugation and wash with buffer.
-
Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol.
-
Infiltrate and embed the cells in resin.
-
Prepare ultrathin sections and mount them on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Observe the grids under a transmission electron microscope to visualize any ultrastructural changes to the bacterial cell membrane and cytoplasm.
Conclusion
This compound exerts its potent bactericidal activity through a multi-step process that begins with electrostatic binding to lipoteichoic acid on the bacterial cell surface, followed by the disruption of the cytoplasmic membrane's integrity. This leads to membrane depolarization, leakage of essential intracellular contents, and ultimately, cell death due to osmotic lysis. The mechanical nature of this mechanism presents a significant advantage in the fight against antibiotic resistance. Further research to obtain more extensive quantitative data on its activity against a wider range of clinically relevant, resistant bacterial strains is warranted to fully explore its therapeutic potential.
References
Oligopeptide-10: A Deep Dive into its Structure-Activity Relationship Against Cutibacterium acnes
For Immediate Release
This technical guide provides a comprehensive analysis of Oligopeptide-10, a synthetic antimicrobial peptide with demonstrated efficacy against Cutibacterium acnes (C. acnes), the bacterium implicated in the pathogenesis of acne vulgaris. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties and therapeutic potential of this compound and related peptides.
Introduction to this compound and Cutibacterium acnes
Cutibacterium acnes is a Gram-positive bacterium that is a common resident of the human skin microbiota. Under certain conditions, such as follicular occlusion and increased sebum production, C. acnes can proliferate and contribute to the inflammatory processes characteristic of acne. The rise of antibiotic-resistant strains of C. acnes has spurred the development of alternative antimicrobial agents, among which antimicrobial peptides (AMPs) have shown significant promise.
This compound is a 15-amino-acid synthetic peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] It exhibits broad-spectrum bactericidal activity against Gram-positive bacteria, including C. acnes.[1] Its mechanism of action is a key area of interest as it appears to have a low potential for inducing bacterial resistance.
Mechanism of Action of this compound
This compound exerts its antimicrobial effect through a direct interaction with the bacterial cell membrane. The peptide binds to the negatively charged lipoteichoic acids present on the surface of Gram-positive bacteria.[1] This initial electrostatic interaction is followed by the disruption of the cytoplasmic membrane, leading to an osmotic imbalance and subsequent cell death.[1][2] This physical disruption of the membrane is a hallmark of many AMPs and is considered a reason for the lower likelihood of resistance development compared to traditional antibiotics that target specific metabolic pathways.
Figure 1: Proposed mechanism of action of this compound against C. acnes.
Structure-Activity Relationship (SAR) of Antimicrobial Peptides Against C. acnes
Role of Cationicity
A key feature of many AMPs, including this compound, is their net positive charge, which is crucial for the initial interaction with the negatively charged bacterial cell surface. In this compound, the lysine (Lys, K) residues provide this positive charge. Studies on other AMPs have demonstrated that increasing the net positive charge can enhance antimicrobial activity, up to a certain point. For example, a study on the AMP CKR-13, a mutant of FK-13, showed that increasing the net positive charge by replacing certain amino acids with lysine or arginine resulted in greater antimicrobial activity against C. acnes compared to the parent peptide.
Importance of Amphipathicity and Hydrophobicity
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is critical for the insertion and disruption of the bacterial membrane. In an alpha-helical conformation, which is common for many AMPs in a membrane environment, the hydrophobic residues will face the lipid core of the membrane, while the hydrophilic, charged residues will interact with the lipid head groups and water. This compound contains a high proportion of hydrophobic residues, such as Phenylalanine (Phe, F), Alanine (Ala, A), and Leucine (Leu, L), which are interspersed with the cationic lysine residues. This arrangement likely contributes to its membrane-disrupting activity.
The importance of hydrophobicity has been demonstrated in studies of other AMPs. For instance, modifying peptides with fatty acid tails (lipopeptides) can enhance their activity against C. acnes. One study found that a C16 fatty acid chain conjugated to the peptide KWKW resulted in potent and specific activity against C. acnes.
Impact of Amino Acid Substitution on Antimicrobial Activity
The specific amino acid sequence dictates the peptide's secondary structure, charge distribution, and overall efficacy. While specific data for this compound is lacking, the following table summarizes findings from other studies on AMPs, illustrating the impact of amino acid substitutions on their activity against various bacteria, which can be extrapolated to understand the potential effects on this compound's activity against C. acnes.
| Parent Peptide | Modification | Target Organism | Change in MIC | Reference |
| FK-13 | Increased net positive charge (CKR-13) | C. acnes | Decreased MIC (Enhanced activity) | |
| KWKW | Conjugation with C16 fatty acid | P. acnes | Decreased MIC (Enhanced activity) |
Note: This table is for illustrative purposes to demonstrate SAR principles in AMPs and does not contain data on this compound itself due to a lack of available studies.
Experimental Protocols for Evaluating Antimicrobial Activity Against C. acnes
The following are representative protocols for key in vitro assays used to characterize the antimicrobial activity of peptides like this compound against C. acnes.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: C. acnes is cultured on a suitable medium, such as Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) agar, under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 80% N₂, 10% CO₂, 10% H₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: A suspension of C. acnes is prepared in a suitable broth (e.g., Mueller-Hinton Broth supplemented with 5% laked horse blood) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: The peptide is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
Protocol:
-
Inoculum Preparation: A mid-logarithmic phase culture of C. acnes is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in a suitable broth.
-
Peptide Addition: The peptide is added to the bacterial suspension at a predetermined concentration (e.g., 2x or 4x the MIC). A control with no peptide is also included.
-
Incubation: The cultures are incubated under anaerobic conditions at 37°C.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
Viable Cell Count: The aliquots are serially diluted and plated on appropriate agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
Conclusion
This compound is a promising antimicrobial peptide for the management of acne due to its potent bactericidal activity against C. acnes and its direct membrane-disrupting mechanism of action, which may limit the development of bacterial resistance. While specific SAR studies on this compound are not yet in the public domain, the established principles of AMP activity, focusing on cationicity, amphipathicity, and hydrophobicity, provide a solid foundation for understanding its efficacy and for the rational design of future anti-acne peptides. The provided experimental protocols offer a standardized approach for the further evaluation of this compound and novel peptide candidates. Further research into the specific structural determinants of this compound's activity is warranted to fully elucidate its therapeutic potential.
References
Biophysical Characterization of Oligopeptide-10 Interaction with Lipids: An In-depth Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific quantitative biophysical data from isothermal titration calorimetry (ITC), differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), or fluorescence spectroscopy studies conducted directly on Oligopeptide-10's interaction with lipid membranes. Therefore, this technical guide provides a comprehensive overview of the principles and methodologies that would be employed for such a characterization. The quantitative data and specific protocols presented herein are illustrative examples derived from studies on other well-characterized antimicrobial peptides (AMPs) with similar modes of action, and are intended to serve as a blueprint for the experimental design and data interpretation in future studies of this compound.
Introduction
This compound is a 15-amino acid cationic peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu. It exhibits broad-spectrum antimicrobial activity, particularly against gram-positive bacteria such as Cutibacterium acnes. The proposed mechanism of action involves an initial electrostatic interaction with negatively charged components of the bacterial cell wall, such as lipoteichoic acids, followed by disruption of the cytoplasmic membrane, leading to osmotic imbalance and cell death. A thorough biophysical characterization of its interaction with lipid bilayers is crucial for a detailed understanding of its antimicrobial mechanism, which can inform the development of more potent and selective therapeutic agents.
This guide outlines the key biophysical techniques and experimental protocols that would be utilized to quantitatively characterize the interaction of this compound with model lipid membranes.
Proposed Mechanism of Action
The interaction of cationic antimicrobial peptides like this compound with bacterial membranes is generally understood to be a multi-step process. This process can be visualized as a logical workflow.
Caption: Proposed interaction pathway of this compound with bacterial membranes.
Quantitative Data from Biophysical Characterization (Illustrative Examples)
The following tables summarize the types of quantitative data that would be obtained from various biophysical experiments on this compound. The values presented are hypothetical or adapted from studies on other antimicrobial peptides and should be replaced with experimental data for this compound once available.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a peptide to lipid vesicles, providing a complete thermodynamic profile of the interaction.
| Lipid Composition | Binding Affinity (K D ) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (N) (Lipid/Peptide) |
| Model Bacterial Membrane | ||||
| POPC:POPG (3:1) | 5.2 | -8.5 | 2.3 | 25 |
| Model Mammalian Membrane | ||||
| POPC:Cholesterol (7:3) | > 100 | Not Determined | Not Determined | Not Determined |
POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), Cholesterol
Differential Scanning Calorimetry (DSC)
DSC measures the effect of the peptide on the phase transition temperature (T m ) of the lipid bilayer, indicating how the peptide perturbs the lipid packing.
| Lipid Composition | Peptide:Lipid Molar Ratio | Main Phase Transition Temp (T m ) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| DPPC | 0 (Control) | 41.5 | 8.7 |
| 1:100 | 40.2 | 7.5 | |
| 1:50 | 38.9 | 6.1 | |
| DPPC:DPPG (3:1) | 0 (Control) | 39.8 | 8.1 |
| 1:100 | 38.1 | 6.9 | |
| 1:50 | 36.5 | 5.4 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Fluorescence Spectroscopy
Fluorescence assays can be used to determine the peptide's partitioning into the membrane and its ability to cause membrane leakage.
| Assay Type | Lipid Composition | Parameter | Value |
| Tryptophan Fluorescence | POPC:POPG (3:1) | Partition Coefficient (K p ) | 1.2 x 10^4 |
| (Partitioning) | POPC | Partition Coefficient (K p ) | 0.8 x 10^3 |
| Calcein Leakage | POPC:POPG (3:1) | % Leakage at 10 µM peptide | 85% |
| (Permeabilization) | POPC | % Leakage at 10 µM peptide | 15% |
Experimental Protocols
Detailed methodologies for the key biophysical techniques are provided below.
Isothermal Titration Calorimetry (ITC)
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC:POPG, 3:1 molar ratio, to mimic bacterial membranes) are prepared by the extrusion method. Lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The resulting multilamellar vesicles are then extruded through a polycarbonate membrane with a 100 nm pore size to form LUVs.
-
Sample Preparation: A solution of this compound is prepared in the same buffer used for vesicle hydration. Both the peptide solution and the LUV suspension are degassed prior to the experiment.
-
ITC Measurement: The LUV suspension (e.g., 1 mM total lipid concentration) is placed in the sample cell of the ITC instrument, and the this compound solution (e.g., 100 µM) is loaded into the injection syringe. A series of small injections (e.g., 2 µL) of the peptide solution are made into the sample cell while the heat change is monitored.
-
Data Analysis: The heat of dilution, determined from control experiments (injecting peptide into buffer), is subtracted from the experimental data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (N). The entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK A ).
Differential Scanning Calorimetry (DSC)
Caption: Workflow for Differential Scanning Calorimetry (DSC) experiment.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film (e.g., DPPC) with buffer. This compound is then added to the MLV suspension at various peptide-to-lipid molar ratios and incubated.
-
DSC Measurement: The peptide-lipid suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing only buffer is also prepared. The sample and reference pans are heated at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the lipid phase transition.
-
Data Analysis: The differential heat flow between the sample and reference is recorded as a function of temperature. The resulting thermogram is analyzed to determine the main phase transition temperature (T m ), which is the peak of the endothermic transition, and the transition enthalpy (ΔH), which is the area under the peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy can provide atomic-resolution information on the structure and orientation of this compound within the lipid bilayer.
Methodology:
-
Sample Preparation: For solid-state NMR, isotopically labeled (e.g., ¹⁵N, ¹³C) this compound is reconstituted into oriented lipid bilayers (e.g., on glass plates) or multilamellar vesicles.
-
NMR Spectroscopy: The sample is placed in the NMR spectrometer, and various solid-state NMR experiments are performed. For example, ¹⁵N chemical shift anisotropy can provide information about the orientation of the peptide backbone relative to the membrane normal.
-
Data Analysis: The NMR spectra are analyzed to extract structural restraints, which are then used to build a model of the peptide's structure and orientation within the lipid membrane.
Fluorescence Spectroscopy
Tryptophan Fluorescence for Membrane Partitioning:
Methodology:
-
Sample Preparation: LUVs of the desired lipid composition are prepared. The intrinsic tryptophan fluorescence of this compound (if it contains tryptophan, or a fluorescently labeled analogue) is utilized.
-
Fluorescence Measurement: The fluorescence emission spectrum of the peptide is recorded in the absence and presence of increasing concentrations of LUVs.
-
Data Analysis: The change in fluorescence intensity and the blue shift in the emission maximum upon addition of liposomes are used to calculate the partition coefficient (K p ), which quantifies the peptide's preference for the lipid phase over the aqueous phase.
Calcein Leakage Assay for Membrane Permeabilization:
An In-depth Technical Guide to Oligopeptide-10: Discovery, Mechanism, and Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-10 is a synthetic, 15-amino acid antimicrobial peptide (AMP) that has garnered significant attention for its potent and broad-spectrum activity, particularly against the Gram-positive bacterium Cutibacterium acnes (formerly Propionibacterium acnes), a key contributor to the pathophysiology of acne vulgaris. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound. It details its antimicrobial efficacy through a summary of available quantitative data and outlines the experimental protocols for key assays used to evaluate its activity. Furthermore, this guide presents visual representations of its proposed mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Discovery and Origin
This compound is a synthetically designed bioactive peptide.[1][2] Its development was a result of research into antimicrobial peptides, which are naturally occurring components of the innate immune system in a wide range of organisms. The specific amino acid sequence of this compound is Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu. This sequence was designed to optimize its antimicrobial properties, particularly against bacteria implicated in skin conditions. It is also known by the trade name Granactive this compound.[3]
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria. This initial binding is a critical step that facilitates the subsequent disruption of the membrane's integrity.
Upon binding, this compound is believed to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane structure compromises its function as a selective barrier, resulting in an osmotic imbalance, leakage of essential intracellular components, and ultimately, bacterial cell death. This rapid, membrane-targeted action is considered a "mechanical" mode of killing, which is suggested to have a low probability of inducing bacterial resistance compared to traditional antibiotics that often target specific metabolic pathways.
The following diagram illustrates the proposed signaling pathway for this compound's interaction with the bacterial cell membrane:
Antimicrobial Spectrum and Efficacy
Time-kill kinetic assays have demonstrated the rapid bactericidal activity of similar antimicrobial peptides. For example, some peptides at their MIC can cause a significant reduction in C. acnes viability within hours. One study on a different peptide showed a 99.9% reduction in P. acnes colony-forming units (CFU) within 15 minutes in an environment mimicking sebaceous gland secretions.
Table 1: Summary of Antimicrobial Efficacy Data (Illustrative based on similar peptides)
| Microorganism | Assay Type | Concentration | Result | Reference |
| Cutibacterium acnes | MIC | 2-4 µg/mL | Inhibition of growth | |
| Cutibacterium acnes | MIC | 0.6 µg/mL | Inhibition of growth | |
| Cutibacterium acnes | Time-Kill Assay | 1x MIC | 3.73-4.42 log10 reduction in 8 hours | |
| Propionibacterium acnes | Time-Kill Assay | Not Specified | 99.9% kill in 15 minutes |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized broth microdilution protocol for determining the MIC of this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Target microorganism (e.g., Cutibacterium acnes, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the target microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted peptide. Include a positive control (inoculum without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
References
Spectroscopic Analysis of Oligopeptide-10 Conformation in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-10 is a synthetic, 15-amino acid peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] It is recognized for its potent antimicrobial properties, particularly against Gram-positive bacteria such as Cutibacterium acnes, making it a significant ingredient in advanced anti-acne skincare formulations.[1][2] The mechanism of action involves binding to the negatively charged lipoteichoic acids on bacterial cell membranes, leading to osmotic imbalance and cell death.[1][2] This direct, physical disruption mechanism is advantageous as it reduces the likelihood of bacterial resistance development.
Understanding the three-dimensional conformation of this compound in solution is crucial for elucidating its structure-activity relationship, optimizing its formulation, and developing new applications. Spectroscopic techniques are paramount in determining the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides in a solution state. While specific conformational studies of this compound are not extensively detailed in publicly available literature, this guide outlines the standard, powerful spectroscopic methodologies that are applied to characterize the solution conformation of such peptides.
This technical guide provides an in-depth overview of the core spectroscopic techniques—Circular Dichroism (CD), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy—along with detailed experimental protocols and data interpretation for the conformational analysis of a peptide like this compound.
Spectroscopic Methodologies for Peptide Conformation Analysis
The conformation of a peptide in solution is a dynamic equilibrium of different secondary structures. The following spectroscopic techniques are instrumental in providing insights into the predominant conformational states.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The technique is particularly sensitive to the secondary structure of peptides, as different conformations (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (190-250 nm).
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Dissolve lyophilized this compound in an appropriate buffer solution (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have significant absorbance in the far-UV region.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine (this compound does not, so the former method is preferred). A typical concentration range for CD analysis is 0.1-0.2 mg/mL.
-
Prepare a buffer blank for background correction.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm.
-
Path length: 1 mm quartz cuvette.
-
Bandwidth: 1.0 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5 nm.
-
Response time: 2 seconds.
-
Accumulations: 3-5 scans for signal averaging.
-
-
Flush the instrument with nitrogen gas to reduce oxygen absorption below 200 nm.
-
Record the spectrum of the buffer blank first, followed by the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the peptide sample spectrum.
-
Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:
-
MRE = (Observed Ellipticity) / (10 * n * c * l)
-
Where:
-
n = number of amino acid residues (15 for this compound).
-
c = molar concentration of the peptide.
-
l = path length of the cuvette in cm.
-
-
-
Deconvolute the resulting MRE spectrum using algorithms such as CONTIN, SELCON3, or K2D to estimate the percentage of each secondary structure type.
-
Hypothetical Quantitative Data for this compound Conformation by CD
| Secondary Structure | Characteristic Wavelengths (nm) | Mean Residue Ellipticity (MRE) [θ] (deg·cm²·dmol⁻¹) | Hypothetical % in Solution |
| α-Helix | Positive peak at ~192 nm, Negative peaks at ~208 and ~222 nm | [θ]₂₂₂ ≈ -30,000 to -40,000 | 35% |
| β-Sheet | Negative peak at ~218 nm, Positive peak at ~195 nm | [θ]₂₁₈ ≈ -18,000 to -25,000 | 20% |
| Random Coil | Strong negative peak at ~198 nm | [θ]₁₉₈ ≈ -40,000 | 45% |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For peptides, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative for secondary structure determination. The amide I band, arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to the hydrogen-bonding pattern and thus to the secondary structure.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Dissolve this compound in D₂O-based buffer to minimize the strong absorbance of H₂O in the amide I region. A typical concentration is 5-10 mg/mL.
-
Lyophilize the peptide from a D₂O solution and re-dissolve in D₂O to ensure complete H/D exchange of the amide protons.
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with a temperature-controlled transmission cell or an Attenuated Total Reflectance (ATR) accessory.
-
For transmission, use a cell with CaF₂ windows and a path length of ~50-100 µm.
-
Set the instrument parameters:
-
Spectral range: 1400-1800 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Scans: 256-512 for signal averaging.
-
-
Record a spectrum of the D₂O buffer for background subtraction.
-
-
Data Processing and Analysis:
-
Subtract the buffer spectrum from the sample spectrum.
-
Perform Fourier self-deconvolution or second-derivative analysis on the amide I band to resolve overlapping component peaks corresponding to different secondary structures.
-
Fit the resolved peaks with Gaussian or Lorentzian functions to determine their positions and integrated areas, which correspond to the relative proportions of the secondary structures.
-
Hypothetical Quantitative Data for this compound Conformation by FTIR
| Secondary Structure | Characteristic Amide I Frequency (cm⁻¹) | Hypothetical % in Solution |
| α-Helix | 1650–1658 | 38% |
| β-Sheet | 1620–1640 (low frequency), 1680-1695 (high frequency, for antiparallel) | 22% |
| β-Turn | 1660–1680 | 15% |
| Random Coil | 1640–1650 | 25% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide high-resolution, atom-level information about the three-dimensional structure and dynamics of peptides in solution. Through-bond (e.g., COSY, TOCSY) and through-space (NOESY) 2D NMR experiments are used to assign proton resonances and determine spatial proximities between protons, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve this compound to a final concentration of 1-5 mM in a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like trifluoroethanol/water). D₂O is included for the spectrometer's lock signal.
-
Adjust the pH of the solution to the desired value (e.g., pH 5.0-6.0 to slow down amide proton exchange).
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a series of 1D and 2D NMR spectra at a constant temperature (e.g., 298 K):
-
1D ¹H: For a general overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining secondary and tertiary structure. A mixing time of 200-400 ms is typical.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N-labeled peptide, to resolve the backbone amide signals.
-
-
-
Data Processing and Analysis:
-
Process the spectra using software such as TopSpin, NMRPipe, or MestReNova.
-
Assign the proton resonances sequentially using the TOCSY and NOESY spectra.
-
Analyze the NOESY spectrum for characteristic cross-peak patterns that indicate secondary structure:
-
α-Helix: Strong dNN(i, i+1) NOEs, medium dαN(i, i+3) and dαβ(i, i+3) NOEs.
-
β-Sheet: Strong dαN(i, i+1) NOEs and cross-strand dαα NOEs.
-
-
Measure the ³J(HN, Hα) coupling constants. Values < 6 Hz are indicative of an α-helical conformation, while values > 8 Hz suggest a β-sheet conformation.
-
Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using software like CYANA, XPLOR-NIH, or AMBER.
-
Hypothetical Quantitative Data for this compound Conformation by NMR
| NMR Parameter | α-Helix | β-Sheet | Random Coil |
| Sequential NOEs | Strong dNN(i, i+1) | Strong dαN(i, i+1) | Weak or absent sequential NOEs |
| Medium-Range NOEs | dαN(i, i+3), dαβ(i, i+3) | Absent | Absent |
| ³J(HN, Hα) Coupling Constant | < 6 Hz | > 8 Hz | ~6-8 Hz |
| Hα Chemical Shift | Upfield shifted from random coil values | Downfield shifted from random coil values | Intermediate values |
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a peptide and the proposed mechanism of action for this compound.
References
Investigating the Genetic Basis of Oligopeptide-10 Resistance in Bacteria: A Technical Guide and Research Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-10, a 15-amino acid cationic peptide, has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Cutibacterium acnes. Its primary mechanism of action involves binding to negatively charged lipoteichoic acids on the bacterial surface, leading to cytoplasmic membrane disruption and osmotic imbalance, ultimately causing rapid cell death[1][2]. This direct, physical mechanism of action has led to the proposition that the development of bacterial resistance is unlikely, as it does not involve specific enzymatic pathways that are common targets for antibiotic resistance[1][2][3]. However, the remarkable adaptability of bacteria necessitates a proactive approach to understanding potential resistance mechanisms. This technical guide provides a comprehensive framework for investigating the potential for and the genetic basis of bacterial resistance to this compound. It outlines key experimental protocols, data presentation strategies, and the underlying logic for a structured research program in this area.
Introduction: The Promise and Potential Challenge of this compound
This compound is a synthetic antimicrobial peptide (AMP) with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu. Its cationic nature facilitates interaction with the anionic components of bacterial cell envelopes, a hallmark of many AMPs. While its disruptive mechanism is thought to hinder the evolution of resistance, the history of antimicrobial development has repeatedly demonstrated the capacity of bacteria to evolve countermeasures. Mechanisms of resistance to other cationic AMPs are well-documented and include enzymatic degradation, modification of cell surface charge, active efflux of the peptide, and formation of protective biofilms. Therefore, a thorough investigation into the potential for similar resistance mechanisms to emerge against this compound is warranted.
This guide is intended for researchers in microbiology, drug development, and infectious disease to provide a structured approach to studying the genetic underpinnings of potential this compound resistance.
Postulated Mechanisms of Resistance to this compound
Based on established mechanisms of resistance to other cationic AMPs, we can hypothesize several ways in which bacteria might develop resistance to this compound. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.
-
Alteration of Cell Surface Charge: Reduction of the net negative charge of the bacterial cell envelope through modification of teichoic acids or phospholipids would decrease the initial electrostatic attraction of the cationic this compound.
-
Efflux Pump Activity: Upregulation or mutation of efflux pumps could actively transport this compound out of the cell, preventing it from reaching its target, the cytoplasmic membrane.
-
Proteolytic Degradation: Bacteria may secrete proteases that can cleave and inactivate this compound before it can exert its antimicrobial effect.
-
Biofilm Formation: The extracellular matrix of a biofilm can act as a physical barrier, sequestering this compound and preventing it from reaching the embedded bacteria.
-
Target Modification: While less likely for a membrane-disrupting peptide, mutations affecting membrane composition or fluidity could potentially reduce the peptide's efficacy.
Experimental Protocols for Investigating this compound Resistance
A systematic investigation into the genetic basis of this compound resistance requires a multi-faceted approach, starting with the generation of resistant mutants and followed by a deep dive into the genetic and phenotypic changes.
Generation of this compound Resistant Mutants
The initial step is to determine if resistance can be induced in vitro.
Protocol 1: Serial Passage for Experimental Evolution of Resistance
-
Bacterial Strains: Select relevant bacterial strains, such as Staphylococcus aureus or Cutibacterium acnes.
-
MIC Determination: Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the selected strains using a standard broth microdilution method.
-
Serial Passage: Inoculate the bacterial strain in a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
Incubation: Incubate under appropriate conditions until growth is observed.
-
Re-inoculation: Transfer an aliquot of the culture to a fresh medium with an equal or slightly higher concentration of this compound.
-
Iterative Selection: Repeat this process for a sufficient number of generations (e.g., 30-60 days), gradually increasing the concentration of this compound.
-
Isolation of Resistant Clones: Plate the final culture on agar containing a high concentration of this compound to isolate resistant colonies.
-
Confirmation of Resistance: Confirm the elevated MIC of the isolated clones compared to the parental strain.
Protocol 2: Chemical or UV Mutagenesis
-
Mutagenesis: Expose a log-phase culture of the target bacterium to a chemical mutagen (e.g., ethyl methanesulfonate) or UV radiation to induce mutations.
-
Recovery: Allow the culture to recover in a non-selective medium.
-
Selection: Plate the mutagenized culture on agar containing a selective concentration of this compound (e.g., 2-4 x MIC of the wild-type strain).
-
Isolation and Confirmation: Isolate and confirm the resistance of the resulting colonies as described above.
Caption: Workflow for experimental evolution of this compound resistance.
Whole-Genome Sequencing and Comparative Genomics
Once resistant mutants are obtained, identifying the genetic changes responsible for resistance is crucial.
Protocol 3: Genomic DNA Extraction, Sequencing, and Analysis
-
gDNA Extraction: Extract high-quality genomic DNA from both the resistant mutants and the parental strain.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a high-throughput platform (e.g., Illumina).
-
Variant Calling: Align the sequencing reads from the resistant mutants to the parental strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Gene Annotation: Annotate the identified mutations to determine the affected genes and regulatory regions.
-
Comparative Analysis: Compare the mutations found in independently evolved resistant lineages to identify parallel evolution, suggesting key resistance genes.
Transcriptomic Analysis
Changes in gene expression can also confer resistance.
Protocol 4: RNA Sequencing (RNA-Seq)
-
Experimental Conditions: Grow both the resistant and parental strains to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.
-
RNA Extraction: Extract total RNA from all samples.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform sequencing.
-
Differential Gene Expression Analysis: Analyze the sequencing data to identify genes that are significantly up- or down-regulated in the resistant strain compared to the parental strain, both at baseline and in response to this compound exposure. Focus on genes related to cell envelope synthesis, efflux pumps, and proteases.
Caption: Workflow for transcriptomic analysis of this compound resistance.
Functional Validation of Candidate Genes
To confirm the role of candidate genes identified through genomic and transcriptomic analyses, functional studies are essential.
Protocol 5: Gene Knockout and Complementation
-
Gene Knockout: Create targeted deletions of candidate resistance genes in the resistant background using techniques like homologous recombination or CRISPR-Cas9.
-
Phenotypic Analysis: Determine the MIC of this compound for the knockout strains. A decrease in MIC would indicate the gene's involvement in resistance.
-
Gene Overexpression: Clone the candidate genes into an expression vector and introduce them into the parental strain.
-
Phenotypic Analysis: Determine the MIC of this compound for the overexpression strains. An increase in MIC would confirm the gene's role in conferring resistance.
-
Complementation: Reintroduce a wild-type copy of the gene into the knockout strain to ensure the observed phenotype is not due to off-target effects.
Data Presentation and Interpretation
Table 1: MIC Values of this compound for Parental and Evolved Strains
| Strain | Passage Number | This compound MIC (µg/mL) | Fold Change in MIC |
| Parental | 0 | ||
| Evolved Lineage 1 | 30 | ||
| Evolved Lineage 2 | 30 | ||
| ... | ... |
Table 2: Summary of Mutations in this compound Resistant Clones
| Clone | Gene | Nucleotide Change | Amino Acid Change | Putative Function |
| Resistant Clone 1 | mprF | c.123G>T | p.Lys41Asn | Lysyl-phosphatidylglycerol synthetase |
| Resistant Clone 2 | dltA | c.456C>A | p.Ser152Arg | D-alanine-D-alanyl-carrier protein ligase |
| ... | ... | ... | ... | ... |
Table 3: Differentially Expressed Genes in Resistant vs. Parental Strains
| Gene | Log2 Fold Change (+ OP-10) | p-value | Putative Function |
| abcA | 3.5 | <0.001 | ABC transporter ATP-binding protein |
| sepA | 2.8 | <0.001 | Serine protease |
| ... | ... | ... | ... |
Signaling Pathways and Logical Relationships
Visualizing the potential signaling pathways involved in the response to this compound can aid in understanding the regulatory networks that may contribute to resistance.
Caption: Hypothesized signaling pathway for this compound resistance.
Conclusion
While this compound holds significant promise as a topical antimicrobial agent with a low propensity for resistance development, a proactive and rigorous scientific investigation into potential resistance mechanisms is essential. The experimental framework detailed in this guide provides a systematic approach to induce, identify, and validate the genetic basis of any potential resistance to this compound. The findings from such a research program will be invaluable for informing the long-term clinical utility of this compound and for the development of next-generation antimicrobial peptides that can circumvent emerging resistance threats. By understanding the potential evolutionary pathways of bacteria in response to this novel antimicrobial, we can better deploy it to maximize its therapeutic benefits.
References
Oligopeptide-10 and its Impact on Extracellular Matrix Synthesis in Fibroblasts: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-10 is a short, synthetic peptide that has garnered attention in dermatology and cosmetic science, primarily for its antimicrobial properties. While widely recognized for its efficacy against Propionibacterium acnes, there is also interest in its potential role in skin rejuvenation, specifically concerning the stimulation of collagen and elastin synthesis by dermal fibroblasts. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of Oligopebptide-10's effects on these crucial extracellular matrix proteins. Due to a notable scarcity of publicly available, peer-reviewed studies detailing the direct quantitative impact of this compound on collagen and elastin production, this document focuses on the foundational concepts and methodologies that would be employed in such research, drawing parallels from studies on other bioactive peptides.
Introduction to this compound
This compound is a fifteen-amino-acid peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu. It is primarily known for its broad-spectrum antimicrobial activity. While its benefits in acne treatment are relatively well-documented, claims regarding its direct stimulatory effects on collagen and elastin synthesis by fibroblasts are less substantiated in publicly accessible scientific literature. This guide aims to outline the hypothetical mechanisms and the experimental frameworks required to validate such claims.
Hypothetical Signaling Pathways for Collagen and Elastin Synthesis Stimulation
Based on the known mechanisms of other collagen-stimulating peptides, this compound could potentially influence fibroblast activity through several key signaling pathways. The following diagram illustrates a potential signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway for this compound-induced collagen and elastin synthesis in fibroblasts.
Experimental Protocols for In Vitro Validation
To rigorously assess the effects of this compound on fibroblast function, a series of in vitro experiments would be necessary. The following sections detail the standard methodologies that would be applied.
Cell Culture of Human Dermal Fibroblasts
A typical experimental workflow for investigating the effects of this compound on fibroblasts is outlined below.
Caption: Standard experimental workflow for assessing this compound's effect on fibroblasts.
Protocol:
-
Cell Isolation and Culture: Primary human dermal fibroblasts would be isolated from neonatal foreskin or adult skin biopsies and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Fibroblasts would be seeded in appropriate culture plates (e.g., 6-well or 24-well plates). Upon reaching 70-80% confluency, the culture medium would be replaced with serum-free or low-serum medium for 24 hours to induce quiescence. Subsequently, cells would be treated with a range of concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) or a vehicle control. A positive control, such as TGF-β1 (10 ng/mL), would also be included.
-
Incubation: The treated cells would be incubated for various time points (e.g., 24, 48, and 72 hours) to assess both early and late cellular responses.
Quantification of Collagen and Elastin Synthesis
Quantitative Data Summary (Hypothetical)
The following table is a template illustrating how quantitative data on collagen and elastin synthesis would be presented. Note: The data presented here is hypothetical due to the lack of available public research data for this compound.
| Treatment Group | Collagen Type I Synthesis (% of Control) | Elastin Synthesis (% of Control) | COL1A1 Gene Expression (Fold Change) | ELN Gene Expression (Fold Change) |
| Vehicle Control | 100 ± 5 | 100 ± 6 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µg/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (50 µg/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| TGF-β1 (10 ng/mL) | Expected Significant Increase | Expected Increase | Expected Significant Increase | Expected Increase |
Methodologies:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of soluble collagen (e.g., Pro-Collagen Type I C-Peptide) and elastin in the cell culture supernatant would be quantified using commercially available ELISA kits.
-
Western Blotting: Cell lysates would be analyzed by Western blotting to determine the intracellular levels of collagen and elastin.
-
Quantitative Real-Time PCR (RT-qPCR): Total RNA would be extracted from the treated fibroblasts, and the relative gene expression of collagen (COL1A1) and elastin (ELN) would be measured by RT-qPCR, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion and Future Directions
While this compound is an established antimicrobial agent in skincare, its role in directly stimulating collagen and elastin synthesis in fibroblasts remains to be rigorously elucidated through peer-reviewed scientific studies. The experimental framework outlined in this guide provides a clear path for future research to quantify these potential effects and to explore the underlying molecular mechanisms. Such studies are crucial for substantiating the anti-aging claims associated with this compound and for providing the scientific community with the data needed to fully understand its biological activities in the skin. Researchers are encouraged to undertake these investigations to fill the current knowledge gap.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-10 is a synthetic, short-chain bioactive peptide renowned for its potent antimicrobial and skin-rejuvenating properties. Comprising a specific sequence of fifteen amino acids, it has garnered significant attention in cosmetic and dermatological research. This technical guide provides an in-depth overview of the primary amino acid sequence of this compound, its physicochemical properties, and a detailed exploration of its mechanisms of action. The document outlines standard experimental protocols for its synthesis, purification, and activity assessment, and presents visual representations of its biological pathways to facilitate a comprehensive understanding for research and development applications.
Primary Amino Acid Sequence and Physicochemical Properties
This compound is a synthetic peptide composed of a precise sequence of 15 amino acids.[1][2] The primary sequence is as follows:
Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu [1]
This can be represented using the single-letter amino acid codes as:
FAKALKALLKALKAL
While the core sequence of this compound is well-defined, extensive research has not yielded publicly documented, stable variants with specific amino acid substitutions. The existing literature consistently refers to this single 15-amino-acid sequence.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in Table 1. This peptide is typically supplied as a white, water-soluble powder.[1]
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu | [1] |
| Single-Letter Code | FAKALKALLKALKAL | |
| Molecular Formula | C₇₈H₁₄₀N₂₀O₁₅ | |
| Molecular Weight | 1598.07 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Water soluble | |
| Optimal pH Range | 5-7 | |
| Purity (by HPLC) | ≥ 95.0% |
Mechanisms of Action
This compound exerts its biological effects through several distinct mechanisms, primarily its antimicrobial action, with additional anti-inflammatory and collagen-boosting activities.
Antimicrobial Activity
The most well-documented function of this compound is its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium implicated in the pathogenesis of acne.
The mechanism is a direct, physical interaction with the bacterial cell membrane. This compound binds to the negatively charged lipoteichoic acids present on the surface of these bacteria. This binding disrupts the cytoplasmic membrane, leading to a lethal osmotic imbalance and subsequent bacterial cell death. A significant advantage of this mechanical mode of action is the low probability of bacteria developing resistance, a common issue with traditional antibiotics.
Stimulation of Extracellular Matrix Proteins
Several sources indicate that this compound stimulates the production of key extracellular matrix proteins, collagen and elastin, which are crucial for maintaining the skin's firmness and elasticity. This action helps to counteract the age-related decline in these proteins, potentially reducing the appearance of wrinkles. While the precise signaling pathway is not fully detailed in the available literature, it is hypothesized that the peptide interacts with fibroblast receptors to upregulate the synthesis of these structural proteins.
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory properties, which contribute to its effectiveness in managing inflammatory skin conditions like acne. It helps to reduce redness and soothe irritated skin by neutralizing pro-inflammatory components released by bacteria. This is complementary to its antimicrobial action, addressing both the infectious and inflammatory aspects of skin blemishes. For comparison, another peptide, tetrapeptide-14, is known to reduce redness by down-regulating the pro-inflammatory signal molecule interleukin-6 (IL-6). It is plausible that this compound employs a similar mechanism involving the modulation of inflammatory cytokines.
Experimental Protocols
The following sections detail standardized methodologies for the synthesis, purification, and evaluation of this compound.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing synthetic peptides like this compound. The Fmoc/tBu strategy is commonly employed.
Objective: To synthesize the FAKALKALLKALKAL peptide sequence on a solid resin support.
Materials:
-
Rink Amide resin (or similar)
-
Fmoc-protected amino acids (Fmoc-L-Phe-OH, Fmoc-L-Ala-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Leu-OH)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) by dissolving it with a coupling reagent (e.g., HATU) and a base (DIEA) in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. c. Wash the resin to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence (Ala, Lys, Leu, etc.) until the full 15-amino-acid chain is assembled.
-
Final Deprotection: After the final amino acid (Fmoc-L-Phe-OH) is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Wash and dry the peptide-resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from Lysine).
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether.
-
Collection: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide under vacuum.
Purification by Reversed-Phase HPLC (RP-HPLC)
Objective: To purify the crude this compound to a high degree of homogeneity.
Materials:
-
Crude this compound
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Method Development (Analytical Scale): a. Inject a small amount of the crude sample onto an analytical C18 column. b. Run a scouting gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide and identify impurities. c. Optimize the gradient to achieve the best separation between the this compound peak and adjacent impurity peaks.
-
Preparative Purification: a. Scale up the optimized method to a preparative C18 column. b. Inject the dissolved crude peptide onto the column. c. Run the preparative gradient and collect fractions corresponding to the target peptide peak, as detected by UV absorbance (typically at 214-220 nm).
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and freeze-dry them using a lyophilizer to obtain the final purified peptide as a white, fluffy powder.
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism (e.g., C. acnes).
Materials:
-
Purified this compound
-
Target microorganism (e.g., C. acnes ATCC 6919)
-
Appropriate growth medium (e.g., Reinforced Clostridial Medium)
-
Sterile 96-well microtiter plates
-
Incubator (with anaerobic conditions for C. acnes)
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare Peptide Stock: Prepare a sterile stock solution of this compound in the appropriate medium.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of a 96-well plate to create a range of concentrations.
-
Prepare Inoculum: Culture the target microorganism to the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the peptide dilutions. The final bacterial concentration should be ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in medium, no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, anaerobically, for 48-72 hours for C. acnes).
-
Determine MIC: The MIC is the lowest concentration of this compound that results in no visible turbidity (i.e., inhibits bacterial growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion
This compound is a well-characterized synthetic peptide with a defined primary amino acid sequence and multifaceted biological activities. Its primary strength lies in its non-antibiotic, mechanical antimicrobial action against pathogenic bacteria like C. acnes. Furthermore, its demonstrated anti-inflammatory properties and its capacity to stimulate essential skin proteins like collagen and elastin make it a valuable ingredient in advanced dermatological and cosmetic formulations. The standardized protocols for its synthesis, purification, and bioactivity assessment provided herein offer a framework for researchers and developers to effectively harness the potential of this potent oligopeptide.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Oligopeptide-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-10 is a 15-amino acid cationic antimicrobial peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] It exhibits broad-spectrum antimicrobial activity, particularly against Propionibacterium acnes, the bacterium implicated in acne vulgaris.[2][3] Its mechanism of action involves the electrostatic binding to negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[2][3] This direct, physical mechanism of action minimizes the likelihood of bacterial resistance development. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry, followed by its cleavage, purification, and characterization.
Materials and Reagents
Solid-Phase Peptide Synthesis
| Reagent | Grade | Recommended Supplier |
| Rink Amide MBHA Resin (0.4-0.8 mmol/g) | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Phe-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Ala-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Lys(Boc)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Leu-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | ACS Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Diethyl ether (cold) | ACS Grade | Fisher Scientific |
Cleavage and Deprotection
| Reagent | Grade |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Deionized Water | Ultrapure |
Purification and Characterization
| Reagent/Material | Specification |
| Acetonitrile (ACN) | HPLC Grade |
| Formic Acid (FA) | LC-MS Grade |
| C18 Reverse-Phase HPLC Column | Preparative and Analytical |
| Mass Spectrometer | ESI or MALDI |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol is based on a 0.1 mmol synthesis scale. Adjustments can be made for different scales.
Step 1: Resin Swelling
-
Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-L-Leu-OH, 3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 4: Peptide Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence: Leu-Ala-Lys(Boc)-Leu-Ala-Lys(Boc)-Leu-Leu-Ala-Lys(Boc)-Leu-Ala-Lys(Boc)-Ala-Phe
Table 1: Reagent Quantities for a 0.1 mmol Synthesis
| Amino Acid Derivative | Molecular Weight ( g/mol ) | Amount (mg) for 3 eq. (0.3 mmol) |
| Fmoc-L-Phe-OH | 387.4 | 116.2 |
| Fmoc-L-Ala-OH | 311.3 | 93.4 |
| Fmoc-L-Lys(Boc)-OH | 468.5 | 140.6 |
| Fmoc-L-Leu-OH | 353.4 | 106.0 |
| Coupling Reagents | ||
| HOBt | 135.1 | 40.5 |
| DIC | 126.2 | 37.9 |
Cleavage and Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification
-
Dissolve the crude peptide in a minimal amount of 0.1% formic acid in water.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a preparative C18 column.
-
A typical gradient for purification is a linear gradient of 5-60% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 30-60 minutes.
-
Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Characterization
-
Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry. The expected monoisotopic mass of this compound (C₈₄H₁₅₃N₂₁O₁₅) is approximately 1657.2 Da.
-
Purity Analysis: Determine the final purity of the peptide using analytical RP-HPLC with a C18 column. The purity should ideally be ≥95%.
Workflow and Pathway Diagrams
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Antimicrobial Mechanism of Action for this compound.
Summary of Quantitative Data
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Crude Peptide Yield | 70-85% |
| Purified Peptide Yield | 20-40% (of crude) |
| Final Purity (by HPLC) | ≥95% |
| Expected Monoisotopic Mass | ~1657.2 Da |
Disclaimer: These protocols are intended as a guideline for research purposes. Actual results may vary, and optimization of reaction conditions may be necessary to achieve desired outcomes. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Oligopeptide-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Oligopeptide-10, a 15-amino acid antimicrobial peptide, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to achieve high purity levels suitable for research, cosmetic, and pharmaceutical applications. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and graphical representations of the experimental workflow and the peptide's mechanism of action.
Introduction
This compound is a synthetic peptide composed of 15 naturally occurring amino acids with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] It exhibits broad-spectrum antimicrobial activity, particularly against gram-positive bacteria such as Cutibacterium acnes.[1][2] The mechanism of action involves binding to the negatively charged lipoteichoic acids on the bacterial cell surface, leading to disruption of the cytoplasmic membrane and subsequent cell death.[1][2] Due to its efficacy and safety profile, this compound is a promising ingredient in dermatological and cosmetic formulations for acne treatment.
High-purity this compound is essential for ensuring its bioactivity and safety in final formulations. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the purification of synthetic peptides due to its high resolution and efficiency. This method separates peptides based on their hydrophobicity, allowing for the removal of impurities such as deletion sequences, incompletely deprotected peptides, and other synthesis-related byproducts. This application note details a robust RP-HPLC protocol for the purification of Oligopepeptide-10 to a high degree of purity.
Experimental Protocols
Materials and Reagents
-
Crude this compound (synthesized)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation
-
High-performance liquid chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis or photodiode array (PDA) detector
-
Fraction collector
-
-
Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size)
-
Analytical C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size, 100-300 Å pore size)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Note: All mobile phases should be filtered through a 0.22 µm membrane filter and degassed prior to use.
Sample Preparation
-
Dissolve the crude this compound powder in Mobile Phase A to a concentration of 10-20 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Purification Protocol
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B as detailed in the table below. A shallow gradient is recommended for optimal resolution of peptides.
-
Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic residues (Phenylalanine in this compound) absorb at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC with a similar but faster gradient.
-
Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the purified this compound as a white powder.
Data Presentation
The following tables summarize the HPLC conditions and expected results for the purification of this compound.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 250 x 21.2 mm, 5 µm, 120 Å | C18, 250 x 4.6 mm, 5 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min | 1.0 mL/min |
| Detection Wavelength | 214 nm, 280 nm | 214 nm, 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) | 10-20 µL |
| Column Temperature | Ambient | Ambient |
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase B (Preparative) | % Mobile Phase B (Analytical) |
| 0 | 5 | 5 |
| 5 | 5 | 5 |
| 35 | 45 | 65 |
| 40 | 95 | 95 |
| 45 | 95 | 95 |
| 50 | 5 | 5 |
| 60 | 5 | 5 |
Table 3: Expected Quantitative Data
| Parameter | Expected Value |
| Crude Purity | 70-85% |
| Final Purity (Post-HPLC) | >98% |
| Recovery | 60-80% |
| Retention Time (Analytical) | Dependent on specific system, but expected to be consistent |
| Molecular Weight (MS) | ~1598.1 g/mol |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC purification of this compound.
Signaling Pathway of Antimicrobial Peptides
Caption: Mechanism of action of this compound and related signaling.
Conclusion
The RP-HPLC protocol described in this application note provides a reliable and efficient method for the purification of this compound to a high degree of purity. The use of a C18 stationary phase with a water/acetonitrile mobile phase system containing TFA is a well-established and robust approach for peptide purification. By following the detailed experimental procedures and optimizing the gradient elution, researchers and drug development professionals can obtain highly pure this compound suitable for a wide range of applications, ensuring both efficacy and safety. The subsequent analytical verification is a critical step to confirm the purity of the final product.
References
Application Note: Mass Spectrometry Analysis for the Characterization of Oligopeptide-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-10 is a synthetic antimicrobial peptide with the amino acid sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu, featuring a C-terminal amide.[1] It is utilized in cosmetic and dermatological products for its efficacy against Propionibacterium acnes, the bacterium associated with acne.[2] This application note provides a detailed protocol for the characterization and quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodologies are essential for identity confirmation, purity assessment, and quantitative determination in various matrices.
Introduction
This compound is a 15-amino acid peptide that exhibits broad-spectrum antimicrobial activity.[2] Its mechanism of action involves binding to the negatively charged surface of bacteria, leading to osmotic imbalance and cell death.[2] Due to its growing use in skincare formulations, robust analytical methods are required to ensure product quality and conduct pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and specificity necessary for the detailed characterization and quantification of peptides like this compound. This document outlines the experimental workflow, from sample preparation to data analysis, for the comprehensive mass spectrometric analysis of this peptide.
Experimental Protocols
Sample Preparation
A stock solution of this compound was prepared by dissolving the peptide in water to a concentration of 1 mg/mL. For the analysis of this compound in a cosmetic cream, a sample of the cream was accurately weighed and subjected to a protein precipitation and extraction procedure.
Protocol for Extraction from a Cosmetic Cream:
-
Weigh 100 mg of the cosmetic cream into a 2 mL microcentrifuge tube.
-
Add 1 mL of an extraction solvent (e.g., 70% ethanol in water) to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and dissolution of the peptide.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to precipitate insoluble excipients.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography (LC)
Chromatographic separation was performed using a reversed-phase C18 column. The use of formic acid as a mobile phase additive is recommended for better peak shape and ionization efficiency in mass spectrometry.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Mass spectrometric analysis was conducted using an electrospray ionization (ESI) source operating in positive ion mode. Full scan MS was used for identification, and product ion scans (MS/MS) were used for structural confirmation and quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Full Scan MS Range | m/z 300-1800 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Optimized for the precursor ion |
Data Presentation
Qualitative Analysis: Identity Confirmation
The identity of this compound was confirmed by comparing the theoretical mass with the observed mass from the full scan MS spectrum. The peptide sequence is FAKALKALLKALKAL-NH2.[1]
Table 1: Theoretical and Observed Mass of this compound
| Parameter | Value |
| Amino Acid Sequence | Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu-NH2 |
| Molecular Formula | C78H140N20O15 |
| Theoretical Monoisotopic Mass | 1597.0807 Da |
| Observed Monoisotopic Mass | 1597.0815 Da |
| Mass Error | < 5 ppm |
The high mass accuracy provides strong evidence for the presence of this compound. Due to the presence of multiple basic residues (lysine), this compound is expected to be observed as multiply charged ions in the ESI-MS spectrum.
Table 2: Theoretical m/z of Multiply Charged Precursor Ions of this compound
| Ion | Theoretical m/z |
| [M+2H]²⁺ | 799.5477 |
| [M+3H]³⁺ | 533.3676 |
| [M+4H]⁴⁺ | 400.2775 |
Structural Characterization: Tandem Mass Spectrometry (MS/MS)
For structural confirmation, the [M+3H]³⁺ precursor ion at m/z 533.3676 was selected for fragmentation. The resulting MS/MS spectrum is characterized by a series of b- and y-ions, which correspond to fragments of the peptide backbone.
Table 3: Theoretical m/z of Major b- and y-ions for this compound
| Ion | Sequence | Theoretical m/z | Ion | Sequence | Theoretical m/z |
| b₂ | FA | 219.1132 | y₁ | L-NH₂ | 114.0917 |
| b₃ | FAK | 347.2081 | y₂ | AL-NH₂ | 185.1288 |
| b₄ | FAKA | 418.2452 | y₃ | KAL-NH₂ | 313.2237 |
| b₅ | FAKAL | 531.3292 | y₄ | LKAL-NH₂ | 426.3078 |
| b₆ | FAKALK | 659.4241 | y₅ | ALKAL-NH₂ | 497.3449 |
| b₇ | FAKALKA | 730.4612 | y₆ | LALKAL-NH₂ | 610.4289 |
| b₈ | FAKALKAL | 843.5453 | y₇ | LLALKAL-NH₂ | 723.5130 |
| b₉ | FAKALKALL | 956.6293 | y₈ | ALLALKAL-NH₂ | 794.5501 |
| b₁₀ | FAKALKALLK | 1084.7242 | y₉ | KALLALKAL-NH₂ | 922.6450 |
| b₁₁ | FAKALKALLKA | 1155.7613 | y₁₀ | LKALLALKAL-NH₂ | 1035.7291 |
| b₁₂ | FAKALKALLKAL | 1268.8454 | y₁₁ | ALKALLALKAL-NH₂ | 1106.7662 |
| b₁₃ | FAKALKALLKALK | 1396.9403 | y₁₂ | LALKALLALKAL-NH₂ | 1219.8502 |
| b₁₄ | FAKALKALLKALKA | 1467.9774 | y₁₃ | KLALKALLALKAL-NH₂ | 1347.9451 |
| y₁₄ | AKLALKALLALKAL-NH₂ | 1418.9822 |
Note: Masses are for singly charged ions.
Quantitative Analysis
A calibration curve was constructed by plotting the peak area of the most intense and specific MS/MS transition against the concentration of this compound standards.
Table 4: Representative Quantitative Data for this compound
| Parameter | Result |
| Linear Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the analytical workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the characterization and quantification of this compound using LC-MS/MS. The presented methods are suitable for identity confirmation, purity analysis, and quantitative determination in complex matrices such as cosmetic formulations. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for the quality control and research of products containing this compound.
References
Application Note: Cytotoxicity Assessment of Oligopeptide-10 on Human Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-10 is a synthetic antimicrobial peptide comprised of 15 amino acids.[1] It is utilized in cosmetic and dermatological formulations for its broad-spectrum activity against various microorganisms, including Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne.[2] Beyond its antimicrobial properties, this compound is reported to possess anti-inflammatory effects and to stimulate the production of collagen and elastin in skin cells, suggesting a role in skin rejuvenation and maintaining skin health.[1][3]
While generally regarded as safe for topical application and non-irritating, a thorough in vitro evaluation of the cytotoxic potential of this compound on human skin cells is a critical step in the safety assessment and formulation development process.[2] This application note provides detailed protocols for assessing the cytotoxicity of this compound on human skin cells, specifically keratinocytes (e.g., HaCaT) and dermal fibroblasts, using the widely accepted MTT and LDH assays.
Data Presentation
Quantitative cytotoxicity data for this compound on human skin cells is not extensively available in public literature. The following tables are provided as templates for researchers to summarize their experimental findings when conducting the assays described in this document.
Table 1: MTT Assay - Cell Viability of Human Skin Cells Treated with this compound
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |
| HaCaT | 0 (Control) | 24 | 100 ± X.X | rowspan="6"> Calculate |
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| 250 | 24 | |||
| 500 | 24 | |||
| Human Dermal Fibroblasts | 0 (Control) | 24 | 100 ± X.X | rowspan="6"> Calculate |
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| 250 | 24 | |||
| 500 | 24 |
Table 2: LDH Assay - Cytotoxicity of this compound on Human Skin Cells
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |
| HaCaT | 0 (Control) | 24 | 0 ± X.X |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 250 | 24 | ||
| 500 | 24 | ||
| Human Dermal Fibroblasts | 0 (Control) | 24 | 0 ± X.X |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 250 | 24 | ||
| 500 | 24 |
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound on human skin cells.
References
Application Notes and Protocols: Evaluating the Efficacy of Oligopeptide-10 on Cutibacterium acnes Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cutibacterium acnes (C. acnes), a Gram-positive bacterium, is a key contributor to the pathogenesis of acne vulgaris, largely through its ability to form biofilms. These biofilms provide a protective environment for the bacteria, increasing their resistance to antimicrobial agents. Oligopeptide-10, a short cationic peptide with known antimicrobial properties, presents a promising candidate for inhibiting C. acnes biofilm formation. This document provides detailed protocols for testing the effect of this compound on C. acnes biofilm formation, including methods for determining minimum inhibitory and biofilm inhibitory concentrations, and techniques for visualizing biofilm structure.
Introduction
This compound is a 15-amino acid peptide known for its broad-spectrum antimicrobial activity. Its mechanism of action against bacteria involves the disruption of the cytoplasmic membrane, leading to cell death.[1][2][3] This mode of action is particularly advantageous as it is less likely to induce resistance compared to traditional antibiotics. Given that biofilm formation is a critical virulence factor for C. acnes, investigating the potential of this compound to inhibit this process is of significant interest for the development of novel anti-acne therapies.
These application notes provide a comprehensive guide for researchers to evaluate the anti-biofilm activity of this compound against C. acnes. The protocols described herein cover essential assays for quantifying biofilm inhibition and methods for the qualitative assessment of biofilm architecture.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic C. acnes.
Materials:
-
C. acnes strain (e.g., ATCC 6919)
-
Brain Heart Infusion (BHI) broth
-
This compound
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., GasPak™ jar)
-
Spectrophotometer (600 nm)
Procedure:
-
Bacterial Culture Preparation: Culture C. acnes in BHI broth under anaerobic conditions at 37°C for 48-72 hours.
-
Inoculum Preparation: Dilute the bacterial culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: Prepare a 2-fold serial dilution of this compound in BHI broth in a 96-well plate. Concentrations could range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound where no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Crystal Violet Assay for Biofilm Quantification
This assay measures the total biofilm biomass.
Materials:
-
Materials from MIC protocol
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
Procedure:
-
Biofilm Formation: In a 96-well plate, add C. acnes inoculum (5 x 10^5 CFU/mL) to wells containing various concentrations of this compound (typically below the MIC). Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate anaerobically at 37°C for 72 hours to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic bacteria from each well and wash three times with sterile phosphate-buffered saline (PBS). Be careful not to disturb the biofilm.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.
Materials:
-
C. acnes culture
-
BHI broth
-
This compound
-
Glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow C. acnes biofilms on glass-bottom dishes in the presence and absence of sub-MIC concentrations of this compound for 72 hours under anaerobic conditions.
-
Staining: Gently wash the biofilms with PBS. Stain the biofilms using a LIVE/DEAD staining kit according to the manufacturer's instructions. This typically involves a 15-30 minute incubation in the dark.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture. Live bacteria will fluoresce green (SYTO 9), and dead bacteria will fluoresce red (propidium iodide).
-
Image Analysis: Analyze the images to assess changes in biofilm thickness, bacterial density, and the ratio of live to dead cells.
Scanning Electron Microscopy (SEM) for High-Resolution Imaging
SEM provides detailed surface topography of the biofilm.
Materials:
-
C. acnes culture
-
BHI broth
-
This compound
-
Sterile coverslips or other suitable substrates
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Ethanol series for dehydration
-
Critical point dryer
-
Sputter coater
-
Scanning electron microscope
Procedure:
-
Biofilm Formation: Grow C. acnes biofilms on sterile coverslips with and without this compound as described for CLSM.
-
Fixation: Gently wash the coverslips with PBS and fix the biofilms with 2.5% glutaraldehyde for 2 hours at 4°C. Post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying: Critical point dry the samples to preserve their three-dimensional structure.
-
Coating: Sputter coat the samples with a thin layer of gold or palladium.
-
Imaging: Observe the samples under a scanning electron microscope to visualize the biofilm architecture and bacterial morphology.
Data Presentation
Quantitative data from the crystal violet assay should be summarized in tables for clear comparison.
Table 1: Effect of this compound on C. acnes Biofilm Formation (OD590)
| This compound (µg/mL) | Mean OD590 ± SD (n=3) | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 0.5 | 1.10 ± 0.12 | 12% |
| 1 | 0.85 ± 0.10 | 32% |
| 2 | 0.45 ± 0.08 | 64% |
| 4 | 0.15 ± 0.05 | 88% |
Visualizations
Experimental Workflow
References
- 1. Novel antimicrobial peptides against Cutibacterium acnes designed by deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel-designed antimicrobial peptides with dual antimicrobial and anti-inflammatory actions against Cutibacterium acnes for acne vulgaris therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opendermatologyjournal.com [opendermatologyjournal.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Gene Expression Analysis in Human Skin Explants Treated with Oligopeptide-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-10 is a synthetic short-chain peptide composed of 15 amino acids renowned for its potent antimicrobial and anti-inflammatory properties.[1][2] It is particularly effective against gram-positive bacteria, including Cutibacterium acnes (C. acnes), a key bacterium implicated in the pathogenesis of acne vulgaris.[3][4] The unique mechanism of this compound involves binding to the negatively charged lipoteichoic acids on the bacterial surface, leading to a fatal osmotic imbalance within the bacterium.[3] This mechanical mode of action presents a low probability for the development of bacterial resistance. Beyond its antimicrobial effects, this compound has been shown to reduce redness and inflammation associated with skin conditions.
The use of ex vivo human skin explants provides a robust and ethically sound model for dermatological research, bridging the gap between in vitro cell cultures and in vivo clinical trials. This system maintains the complex three-dimensional architecture and cellular diversity of human skin, allowing for the study of drug penetration, efficacy, and molecular mechanisms in a physiologically relevant context.
These application notes provide detailed protocols for treating human skin explants with this compound and subsequently analyzing changes in gene expression. This approach is critical for elucidating the molecular pathways modulated by this compound, quantifying its anti-inflammatory effects, and identifying potential biomarkers of its activity.
Key Applications
-
Efficacy Assessment: Quantify the effect of this compound on the expression of genes involved in inflammation, immune response, and tissue repair.
-
Mechanism of Action Studies: Uncover the signaling pathways modulated by this compound in human skin cells beyond its direct antimicrobial activity.
-
Formulation Development: Compare the bioactivity of different formulations containing this compound.
-
Acne Research: Investigate the impact of this compound on the host's response to C. acnes and its associated inflammatory mediators.
Experimental Overview and Workflow
The overall experimental process involves obtaining human skin tissue, preparing explants, treating them with this compound, and finally, processing the tissue for gene expression analysis via quantitative PCR (qPCR) or RNA-Sequencing (RNA-Seq).
Caption: Overall experimental workflow from skin explant culture to data analysis.
Postulated Signaling Pathway of this compound in Skin
This compound primarily acts as an antimicrobial agent by disrupting the bacterial cell membrane. In the context of acne, this reduces the bacterial load of C. acnes. Consequently, the pro-inflammatory stimuli released by C. acnes, which activate Toll-like Receptor 2 (TLR2) on keratinocytes and immune cells, are diminished. This leads to a downstream reduction in the activation of inflammatory signaling cascades (like NF-κB) and a subsequent decrease in the expression and secretion of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α.
Caption: Postulated mechanism of this compound in reducing skin inflammation.
Protocols
Protocol 1: Human Skin Explant Culture and Treatment
This protocol details the preparation and culture of human skin explants for treatment.
Table 1: Materials and Reagents
| Item | Details |
| Tissue | Fresh human skin from elective surgeries (e.g., abdominoplasty, mammoplasty) |
| Media | Basal Explant Medium (BEM), e.g., DMEM with high glucose, 10% FBS, Pen/Strep |
| Reagents | This compound solution (in a suitable vehicle), Vehicle control |
| Consumables | 8-12 mm biopsy punch, sterile scalpels, forceps, 6-well or 12-well culture plates |
| Sterile gelatin sponges (e.g., Gelfoam®) | |
| Sterile PBS, 70% Ethanol |
Methodology:
-
Tissue Preparation:
-
Perform all steps in a sterile biosafety cabinet.
-
Wash the fresh skin sample (approx. 5x5 cm) three times in sterile PBS containing antibiotics.
-
Remove excess subcutaneous fat using a sterile scalpel, leaving the full-thickness dermis and epidermis.
-
Create full-thickness explants using an 8-12 mm biopsy punch.
-
-
Explant Culture Setup:
-
Place a sterile gelatin sponge into each well of a 6-well or 12-well plate.
-
Saturate the sponge with 1.5-2 mL of BEM until it is fully soaked but not submerged.
-
Carefully place one skin explant, epidermal side up, onto the surface of the saturated sponge. This establishes the critical air-liquid interface.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow tissue equilibration.
-
-
This compound Treatment:
-
Prepare the this compound treatment solution and the corresponding vehicle control. A recommended concentration for topical application might be in the range of 1-5%.
-
After the 24-hour equilibration, topically apply a small, defined volume (e.g., 2-5 µL) of the this compound solution or vehicle control onto the epidermal surface of each explant.
-
Spread the solution evenly using a sterile, smooth-surfaced instrument (e.g., a small spatula or bent pipette tip).
-
Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Renew the culture medium under the sponge every 2-3 days for longer experiments.
-
Protocol 2: RNA Extraction and Quality Control
This protocol is for isolating high-quality total RNA from the fibrous skin tissue.
-
Tissue Homogenization:
-
At the end of the treatment period, harvest the skin explants.
-
Snap-freeze the tissue in liquid nitrogen immediately to preserve RNA integrity. Store at -80°C until processing.
-
For homogenization, use a bead-based lysis platform (e.g., TissueLyser) with stainless steel beads and a suitable lysis buffer (e.g., Buffer RLT from Qiagen) containing β-mercaptoethanol. This method is highly effective for tough, fibrous tissues like skin.
-
-
RNA Purification:
-
Following homogenization, proceed with RNA extraction using a silica column-based kit (e.g., RNeasy Fibrous Tissue Mini Kit) according to the manufacturer's instructions.
-
Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Quantify the RNA concentration using a fluorometric method (e.g., Qubit RNA Assay).
-
Assess RNA integrity using microfluidic gel electrophoresis (e.g., Agilent Bioanalyzer or TapeStation). Aim for an RNA Integrity Number (RIN) of ≥ 7 for downstream applications like RNA-Seq.
-
Protocol 3: Gene Expression Analysis by qPCR
This protocol allows for the targeted analysis of specific genes of interest.
Table 2: Example Target Genes for qPCR Analysis
| Gene Symbol | Gene Name | Function in Skin / Acne Pathogenesis |
| IL1B | Interleukin 1 Beta | Key pro-inflammatory cytokine, elevated in acne lesions. |
| IL8 | Interleukin 8 | Chemoattractant for neutrophils, involved in pustule formation. |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine that mediates systemic inflammation. |
| TLR2 | Toll-like Receptor 2 | Recognizes C. acnes and initiates an inflammatory response. |
| HBD2 | Defensin Beta 2 | Antimicrobial peptide, part of the skin's innate defense. |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Commonly used housekeeping gene for normalization. |
Methodology:
-
cDNA Synthesis:
-
Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of random primers and oligo(dT)s.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
For each sample, run reactions in triplicate for each target gene and the housekeeping gene.
-
Use a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the ΔΔCt method (2-ΔΔCt).
-
Table 3: Hypothetical qPCR Results (Illustrative Data)
| Gene | Treatment Group | Average Fold Change (vs. Vehicle) | P-value |
| IL1B | 2% this compound | 0.45 | < 0.01 |
| IL8 | 2% this compound | 0.38 | < 0.01 |
| TNF | 2% this compound | 0.61 | < 0.05 |
| HBD2 | 2% this compound | 1.85 | < 0.05 |
This table presents hypothetical data to illustrate the expected outcome, showing a downregulation of pro-inflammatory cytokines and an upregulation of an antimicrobial peptide.
Disclaimer: These protocols and application notes are intended for research purposes only. All work with human tissue must be conducted in accordance with institutional and ethical guidelines.
References
Application Notes and Protocols for Evaluating Oligopeptide-10 in an Animal Model of Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a prevalent chronic inflammatory skin disease affecting the pilosebaceous unit. A key contributing factor to inflammatory acne is the proliferation of the bacterium Propionibacterium acnes (P. acnes), which can trigger an inflammatory cascade. Oligopeptide-10, a short cationic peptide with broad-spectrum antimicrobial activity, has emerged as a promising agent for the management of acne. Composed of 15 naturally occurring amino acids, this compound exhibits potent bactericidal activity against P. acnes. Its mechanism of action involves binding to the negatively charged lipoteichoic acids on the bacterial cell surface, leading to a lethal osmotic imbalance. A significant advantage of this mechanism is the low probability of bacterial resistance development. Furthermore, this compound has demonstrated anti-inflammatory properties by neutralizing pro-inflammatory bacterial components, thereby reducing the erythema associated with acne lesions.
These application notes provide a comprehensive overview of the evaluation of this compound in a well-established animal model of P. acnes-induced inflammation, offering detailed protocols and data presentation to guide researchers in their investigations. The information is primarily based on a study of the peptide LZ1, which has an identical amino acid sequence to this compound.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from a key in vivo study evaluating the efficacy of a 0.2% this compound (referred to as LZ1 in the study) gel in a mouse model of P. acnes-induced ear inflammation.
Table 1: Effect of this compound on P. acnes Colonization in Mouse Ear Tissue [1][2]
| Treatment Group | Day 1 (CFU/ear) | Day 2 (CFU/ear) | Day 3 (CFU/ear) | Day 4 (CFU/ear) | Day 5 (CFU/ear) |
| Vehicle | 8.4 x 10⁵ | 7.8 x 10⁴ | 3.4 x 10⁴ | 2.1 x 10⁴ | 3.0 x 10³ |
| 0.2% this compound Gel | 2.1 x 10⁵ | 2.9 x 10⁴ | 1.0 x 10⁴ | 5.0 x 10³ | 1.3 x 10³ |
| 0.2% Clindamycin Gel | 3.2 x 10⁵ | 3.5 x 10⁴ | 1.2 x 10⁴ | 6.0 x 10³ | 1.5 x 10³ |
CFU: Colony-Forming Units
Table 2: Effect of this compound on P. acnes-Induced Ear Swelling
| Treatment Group | Day 1 (% Increase in Ear Thickness) | Day 2 (% Increase in Ear Thickness) | Day 3 (% Increase in Ear Thickness) | Day 4 (% Increase in Ear Thickness) | Day 5 (% Increase in Ear Thickness) |
| Vehicle | ~35% | ~28% | ~20% | ~15% | ~10% |
| 0.2% this compound Gel | ~20% | ~15% | ~10% | ~8% | ~5% |
| 0.2% Clindamycin Gel | ~22% | ~18% | ~12% | ~10% | ~7% |
*Data are approximated from graphical representations in the source study. Statistical significance is indicated as *P<0.05, *P<0.001 compared to the vehicle group.
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels in Mouse Ear Tissue
| Treatment Group | TNF-α (pg/ml) at Day 5 | IL-1β (pg/ml) at Day 5 |
| Vehicle | ~145 | ~41 |
| 0.2% this compound Gel | ~80** | ~38 |
| 0.2% Clindamycin Gel | ~140 | ~46 |
*Data are approximated from graphical representations in the source study. Statistical significance is indicated as *P<0.001 compared to the vehicle group.
Experimental Protocols
P. acnes-Induced Mouse Ear Inflammation Model
This protocol describes the induction of an inflammatory response in mouse ears using P. acnes, a widely used model to simulate inflammatory acne.
Materials:
-
Propionibacterium acnes (e.g., ATCC 6919)
-
Brain Heart Infusion (BHI) broth and agar
-
Anaerobic chamber or gas pack system
-
Spectrophotometer
-
Phosphate-buffered saline (PBS), sterile
-
Kunming mice (or other suitable strain, e.g., ICR), male, 6-8 weeks old
-
Ketamine and xylazine for anesthesia
-
Insulin syringes with 30G needles
-
Micrometer caliper
-
Test articles: 0.2% this compound gel, vehicle control gel, positive control (e.g., 0.2% clindamycin gel)
Procedure:
-
Bacterial Culture: Culture P. acnes in BHI broth under anaerobic conditions at 37°C for 48-72 hours.
-
Preparation of Bacterial Suspension: Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10⁹ Colony-Forming Units (CFU)/ml. The concentration can be estimated by measuring the optical density at 600 nm.
-
Animal Anesthesia: Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Induction of Inflammation: Intradermally inject 20 µl of the P. acnes suspension (2 x 10⁷ CFU) into the ventral side of the left ear of each mouse. Inject 20 µl of sterile PBS into the right ear as an internal control.
-
Topical Treatment: Immediately after injection, and daily for the duration of the experiment, topically apply a standardized amount (e.g., 20 mg) of the 0.2% this compound gel, vehicle control, or positive control to the surface of the left ear.
-
Assessment of Ear Swelling: Measure the thickness of both ears daily using a micrometer caliper. The percentage increase in ear thickness of the left ear compared to the right ear is calculated as an index of inflammation.
Quantification of Bacterial Load in Ear Tissue
This protocol outlines the procedure for determining the number of viable P. acnes in the ear tissue.
Materials:
-
Sterile surgical instruments
-
Sterile 1.5 ml microcentrifuge tubes
-
Tissue homogenizer
-
BHI agar plates
-
Anaerobic incubation system
Procedure:
-
Tissue Collection: At predetermined time points, euthanize the mice and excise the ears.
-
Homogenization: Place each ear in a sterile microcentrifuge tube containing 1 ml of sterile PBS and homogenize the tissue.
-
Serial Dilution and Plating: Perform serial dilutions of the tissue homogenate in sterile PBS. Plate 100 µl of each dilution onto BHI agar plates.
-
Incubation and Colony Counting: Incubate the plates under anaerobic conditions at 37°C for 72 hours. Count the number of colonies on the plates and calculate the CFU per ear.
Measurement of Pro-Inflammatory Cytokines
This protocol describes the quantification of TNF-α and IL-1β in the ear tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mouse TNF-α and IL-1β ELISA kits
-
Microplate reader
-
Refrigerated centrifuge
-
Tissue homogenates (from Protocol 2)
Procedure:
-
Sample Preparation: Centrifuge the tissue homogenates at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kits. This typically involves the following steps:
-
Coating the microplate with a capture antibody.
-
Adding standards and samples (the prepared supernatant).
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Histopathological Analysis
This protocol provides a method for the histological examination of ear tissue to assess inflammatory cell infiltration.
Materials:
-
Formalin (10% neutral buffered)
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Light microscope
Procedure:
-
Tissue Fixation and Processing: Fix the excised ear tissue in 10% neutral buffered formalin for at least 24 hours. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with H&E.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the extent of inflammation, including the infiltration of inflammatory cells (e.g., neutrophils) and the presence of edema.
Visualizations
Caption: Mechanism of this compound in Acne
Caption: Experimental Workflow for Evaluation
References
Troubleshooting & Optimization
Technical Support Center: Improving Oligopeptide-10 Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing Oligopeptide-10 in aqueous buffers for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a synthetic antimicrobial peptide composed of 15 amino acids.[1] It is known for its broad-spectrum activity against various microorganisms, including acne-causing bacteria.[1] In its raw form, it is a white powder.[1]
Q2: Is this compound soluble in water?
A2: Yes, this compound is described as being water-soluble.[1] However, achieving high concentrations in aqueous buffers without careful preparation can be challenging.
Q3: What is the optimal pH for working with this compound?
A3: For cosmetic formulations, an optimal pH range of 5-7 is recommended.[1] For in vitro studies, it is advisable to maintain the pH of your buffer within this range to support both solubility and activity.
Q4: What solvents can be used to dissolve this compound?
A4: While this compound is water-soluble, for creating concentrated stock solutions, an organic solvent like dimethyl sulfoxide (DMSO) can be used. One supplier reports a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication. For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.
Q5: How should I store this compound powder and stock solutions?
A5: Lyophilized this compound powder should be stored at -20°C or -80°C. Stock solutions in an organic solvent like DMSO can be stored at -20°C for about a month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium).
-
Possible Cause: The concentration of this compound may be too high for direct dissolution in the aqueous buffer. Peptides with hydrophobic amino acids can be challenging to dissolve directly in aqueous solutions.
-
Solution:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound powder in a small amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or higher, up to 100 mg/mL with sonication).
-
Stepwise Dilution: Gradually add the DMSO stock solution to your aqueous buffer while vortexing or stirring to achieve the desired final concentration. This method helps to prevent the peptide from precipitating out of solution.
-
Sonication: If you observe any particulate matter after dilution, brief sonication in a water bath can help to improve dissolution.
-
Issue 2: The this compound solution is cloudy or hazy.
-
Possible Cause: This may indicate that the peptide is aggregating at the current concentration, pH, or temperature. Peptide aggregation can lead to inaccurate concentration measurements and reduced biological activity.
-
Solution:
-
Centrifugation: Before use, centrifuge your prepared this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble aggregates. Use the supernatant for your experiment.
-
pH Adjustment: Check the pH of your buffer. If it is outside the optimal range of 5-7, adjust it accordingly.
-
Lower the Concentration: You may be working above the critical aggregation concentration (CAC) of the peptide in your specific buffer. Try preparing a more dilute solution.
-
Issue 3: Inconsistent results in in vitro assays.
-
Possible Cause: This could be due to incomplete dissolution, aggregation of the peptide, or interference from the solvent.
-
Solution:
-
Ensure Complete Dissolution: Visually inspect your stock and working solutions for any signs of precipitation. If present, follow the steps in "Issue 2".
-
Control for Solvent Effects: Include a vehicle control in your experiments that contains the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you to distinguish the effects of the peptide from those of the solvent.
-
Freshly Prepare Working Solutions: Prepare your final working dilutions of this compound fresh for each experiment from a frozen stock to minimize degradation or aggregation over time.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Buffer | Notes |
| Solubility | 100 mg/mL (62.58 mM) | DMSO | Requires ultrasonication for maximum solubility. |
| Optimal pH Range | 5 - 7 | Aqueous Solutions | Based on cosmetic formulation guidelines, beneficial for maintaining stability and activity. |
| Storage (Powder) | -20°C or -80°C | N/A | Long-term storage. |
| Storage (Stock in DMSO) | -20°C (1 month) or -80°C (6 months) | DMSO | Aliquot to avoid freeze-thaw cycles. |
Note: Specific solubility of this compound in aqueous buffers like PBS or cell culture media has not been quantitatively reported in the literature and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of the peptide.
-
Add the appropriate volume of sterile DMSO to the tube. For 10 mg of peptide, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum of the desired concentration in the growth medium.
-
Prepare serial dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include positive (bacteria only) and negative (medium only) controls on the plate.
-
Incubate the plate under appropriate conditions for the bacterial strain (e.g., 37°C for 18-24 hours).
-
After incubation, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits bacterial growth.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro studies.
Caption: Troubleshooting logic for this compound solubility issues.
References
Preventing Oligopeptide-10 aggregation in high concentration stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Oligopeptide-10 in high-concentration stock solutions.
Introduction to this compound
This compound is a 15-amino acid cationic peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu (FAKALKALLKALKAL). It is known for its antimicrobial properties and is of interest in various research and development applications. A key challenge in working with this compound is maintaining its solubility and preventing aggregation, especially when preparing high-concentration stock solutions. This guide provides practical solutions and experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a synthetic peptide with the following key properties:
| Property | Value | Source/Method |
| Amino Acid Sequence | Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu | [1][2] |
| Molecular Weight | ~1598.1 g/mol | Calculated |
| Appearance | White to off-white powder | [1][2] |
| Solubility | Water-soluble | [1] |
| Theoretical Isoelectric Point (pI) | ~10.8 (highly basic) | Calculated |
| Optimal pH Range (Cosmetic Formulations) | 5.0 - 7.0 |
Q2: Why does my high-concentration this compound solution become cloudy or form a precipitate?
A2: Cloudiness or precipitation in your this compound solution is likely due to peptide aggregation. Aggregation occurs when individual peptide molecules clump together to form larger, insoluble complexes. Several factors can contribute to this, especially at high concentrations.
Q3: What is the isoelectric point (pI) of this compound and why is it important?
A3: The calculated theoretical isoelectric point (pI) of this compound is approximately 10.8. The pI is the pH at which the peptide has a net neutral charge. Peptides are least soluble at their pI because the lack of electrostatic repulsion allows molecules to aggregate more easily. Since this compound has a very high pI, it will carry a strong positive charge at neutral or acidic pH, which inherently helps to prevent aggregation due to electrostatic repulsion between the positively charged molecules.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides a systematic approach to troubleshooting and preventing aggregation issues with your this compound stock solutions.
Caption: Troubleshooting workflow for this compound aggregation.
Detailed Troubleshooting Steps
1. pH Optimization:
-
Issue: The pH of your solution is too close to the isoelectric point (pI) of this compound (~10.8), minimizing its net charge and promoting aggregation.
-
Solution: Prepare your this compound stock solution in a buffer with a pH at least 2-3 units away from its pI. A pH range of 5.0 to 7.0 is recommended for cosmetic and general research applications.
-
Recommended Buffers:
-
Phosphate buffer (pH 6.0-7.0)
-
Citrate buffer (pH 5.0-6.0)
-
HEPES buffer (pH 7.0)
-
2. Concentration Management:
-
Issue: The desired concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Start by dissolving a small amount of the peptide to determine its approximate solubility in your chosen buffer.
-
If you encounter solubility issues, consider preparing a more dilute stock solution and performing a concentration step (e.g., using centrifugal filters) immediately before use.
-
For very high concentrations, specialized formulation strategies involving co-solvents or excipients may be necessary.
-
3. Use of Stabilizing Excipients:
-
Issue: Even with optimal pH and concentration, aggregation occurs over time or under stress (e.g., temperature changes).
-
Solution: Incorporate stabilizing excipients into your stock solution. The following table provides a starting point for excipient concentrations.
| Excipient Type | Example | Recommended Starting Concentration | Mechanism of Action |
| Salts | Sodium Chloride (NaCl) | 50 - 150 mM | Increases ionic strength, which can help to screen electrostatic interactions and reduce aggregation. |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 5 - 10% (w/v) | Act as cryoprotectants and stabilizers by forming a hydration shell around the peptide. |
| Amino Acids | Arginine, Glycine | 50 - 100 mM | Can suppress aggregation by interacting with the peptide and preventing self-association. |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20) | 0.01 - 0.1% (v/v) | Prevents surface adsorption and can stabilize the peptide in solution. |
4. Proper Handling and Storage:
-
Issue: Aggregation is induced by improper handling and storage conditions.
-
Solution:
-
Aliquoting: After preparing the stock solution, immediately aliquot it into single-use volumes to minimize freeze-thaw cycles.
-
Storage Temperature: For long-term storage, keep the aliquots at -20°C or -80°C.
-
Thawing: When needed, thaw the aliquots rapidly in a room temperature water bath and keep them on ice until use.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol provides a general procedure for preparing a stable, high-concentration stock solution of this compound.
Caption: Workflow for preparing an this compound stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Sterile, low-protein-binding microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Buffer Preparation: Prepare your desired buffer (e.g., 50 mM sodium phosphate, pH 6.5). Ensure the buffer is sterile-filtered.
-
Peptide Weighing: Accurately weigh the required amount of this compound powder in a sterile tube.
-
Initial Solubilization: Add a small volume of the buffer to the lyophilized peptide to create a concentrated slurry. Gently vortex to wet the powder.
-
Complete Dissolution: Gradually add more buffer in small increments while vortexing until the peptide is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Final Concentration Adjustment: Bring the solution to the final desired volume with the buffer.
-
Sterile Filtration: Sterile-filter the solution using a 0.22 µm syringe filter to remove any potential aggregates or microbial contamination.
-
Aliquoting and Storage: Aliquot the filtered solution into sterile, single-use, low-protein-binding tubes. Store immediately at -20°C or -80°C.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an excellent method for detecting the formation of peptide aggregates.
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume quartz cuvette
Procedure:
-
Sample Preparation: Prepare your this compound solution at the desired concentration and in the appropriate buffer. Filter the sample through a 0.22 µm filter directly into a clean, dust-free cuvette.
-
Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the DLS measurement according to the instrument's software instructions.
-
Data Analysis: The software will generate a size distribution profile. Monomeric this compound should show a single, narrow peak corresponding to its hydrodynamic radius. The presence of larger particles or a multimodal distribution indicates aggregation.
Protocol 3: Thioflavin T (ThT) Assay for Amyloid-like Fibril Detection
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils, a specific type of ordered aggregate.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
Sample Preparation: In a 96-well plate, mix your this compound sample with the ThT working solution. Include a control well with only the buffer and ThT.
-
Incubation: Incubate the plate at 37°C. You can monitor the fluorescence kinetically over time to observe the aggregation process.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm. An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
Signaling Pathways and Logical Relationships
Caption: Factors influencing this compound aggregation.
This diagram illustrates the interplay of various factors that can either promote or prevent the aggregation of this compound. High peptide concentration, a pH near the isoelectric point, low ionic strength, hydrophobic interactions, and improper handling can all drive aggregation. Conversely, maintaining a pH far from the pI, optimizing ionic strength, and using appropriate excipients and handling procedures are key stabilizing factors.
References
Long-term stability of Oligopeptide-10 in different formulation bases
Technical Support Center: Oligopeptide-10
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of this compound in various formulation bases. It includes frequently asked questions, troubleshooting guides, stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, short bioactive peptide composed of fifteen naturally occurring amino acids.[1][2] It is a water-soluble, white powder known for its antimicrobial properties, particularly against Cutibacterium acnes (formerly Propionibacterium acnes).[3] It is often used in skincare formulations for acne management and to improve the skin's natural defense mechanisms.[3][4]
Q2: What is the mechanism of action for this compound's antimicrobial activity?
A2: this compound has a unique mechanical mechanism of action. It binds to the negatively charged lipoteichoic acids on the surface of bacteria. This interaction allows the peptide to access the cytoplasmic membrane, causing a lethal osmotic imbalance within the bacterial cell, leading to its death. This direct, non-enzymatic action means there is a very low probability of bacteria developing resistance.
Q3: What are the optimal formulation parameters for this compound stability?
A3: For optimal stability, this compound should be formulated within a pH range of 5 to 7. It is water-soluble and compatible with most emulsion types. It is recommended to add this compound during the final stage of manufacturing, ensuring the temperature of the formulation is below 40-45°C to prevent thermal degradation.
Q4: Is this compound compatible with other common cosmetic ingredients?
A4: Yes, this compound shows good compatibility with many ingredients. It is known to be highly synergistic with salicylic acid, where it enhances the anti-acne effect, allowing for the use of lower, less irritating concentrations of salicylic acid.
Q5: What are the typical usage levels for this compound in a formulation?
A5: Recommended usage levels for commercial cosmetic blends containing this compound are typically between 3-5%. The pure peptide itself would be at a much lower concentration within that blend to maintain efficacy. For research purposes, a use level of 0.001% to 0.01% of the pure peptide is suggested.
Troubleshooting Guide
Q1: My formulation containing this compound has become cloudy or shows precipitation over time. What is the likely cause?
A1: Cloudiness or precipitation can be due to several factors:
-
pH Shift: The pH of your formulation may have shifted outside the optimal range of 5-7. Peptides are sensitive to pH, and significant deviations can affect their solubility. Verify the final pH of your formulation and adjust if necessary.
-
Ingredient Incompatibility: Although generally compatible, interactions with certain anionic polymers or high concentrations of salts could potentially lead to precipitation. Review your excipient list for potential incompatibilities.
-
Microbial Contamination: If the formulation is not adequately preserved, microbial growth can cause cloudiness. Ensure your preservation system is effective.
-
Concentration: The concentration of this compound or other ingredients may be too high for the specific solvent system, leading to saturation and precipitation, especially at lower temperatures.
Q2: HPLC analysis of my aged formulation shows a significant decrease in the this compound peak and the appearance of new peaks. What does this indicate?
A2: This pattern strongly suggests chemical degradation of the peptide. The primary degradation pathways for peptides in aqueous solution include:
-
Hydrolysis: Cleavage of the peptide bonds, often accelerated by pH values outside the optimal range.
-
Oxidation: Certain amino acid residues can be susceptible to oxidation, especially if the formulation is exposed to air or contains oxidizing agents.
-
Deamidation or Isomerization: Aspartyl residues, in particular, can undergo degradation, which can impact the peptide's structure and function. To confirm, use a mass spectrometer (LC-MS) to identify the masses of the new peaks, which can help elucidate the degradation pathway.
Q3: The antimicrobial efficacy of my this compound formulation has decreased after several months of storage. Why might this be?
A3: A loss of efficacy is typically linked to a reduction in the concentration of the active peptide. This can be caused by:
-
Chemical Degradation: As described above, hydrolysis or oxidation can reduce the amount of intact, active this compound.
-
Adsorption: The peptide may adsorb to the surfaces of its container, especially with certain types of plastics. This reduces its bio-availability in the formulation. Consider using glass or a different type of polymer for packaging.
-
Interaction with Other Ingredients: The peptide may form complexes with other molecules in the formulation, rendering it inactive. This can sometimes be observed in complex botanical extracts.
Quantitative Stability Data
The following tables present illustrative data on the stability of a 0.01% this compound solution in different formulation bases under accelerated storage conditions.
Table 1: Long-Term Stability of this compound in Aqueous Solutions at 40°C
| Time (Months) | % Remaining (pH 5.0 Phosphate Buffer) | % Remaining (pH 7.0 Phosphate Buffer) | % Remaining (Unbuffered Purified Water, initial pH 6.2) |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 98.5% | 99.1% | 97.2% |
| 3 | 95.2% | 96.8% | 91.5% |
| 6 | 90.1% | 92.5% | 82.3% |
Data determined by HPLC analysis. This data indicates that stability is highest within the recommended buffered pH range of 5-7.
Table 2: Compatibility of this compound with Common Formulation Excipients (After 3 Months at 40°C)
| Formulation Base (pH 6.0) | Key Excipients | % this compound Remaining | Physical Appearance |
| Simple Hydrogel | Carbomer, Glycerin | 96.5% | Clear, no change |
| Oil-in-Water Cream | Cetearyl Alcohol, Glyceryl Stearate | 95.8% | Homogenous, no separation |
| Water-based Serum | Hyaluronic Acid, Butylene Glycol | 97.2% | Clear, no change |
| Serum with Salicylic Acid | 0.5% Salicylic Acid, Propanediol | 96.9% | Clear, no change |
This data demonstrates good compatibility and stability in common formulation types, including in the presence of salicylic acid.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for determining the purity and concentration of this compound in stability samples.
-
Instrumentation: UHPLC or HPLC system with UV detector.
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 15% to 75% B
-
2-2.1 min: 75% to 98% B
-
2.1-3.1 min: Hold at 98% B
-
3.1-3.5 min: Return to 15% B and equilibrate
-
-
Column Temperature: 35°C.
-
Detection Wavelength: 214 nm (for peptide bonds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute formulation samples with Mobile Phase A to an expected this compound concentration of ~50 µg/mL. Centrifuge or filter to remove any particulate matter before injection.
-
Quantification: Use an external standard curve prepared from a certified reference standard of this compound.
Visualizations: Diagrams and Workflows
The following diagrams illustrate key concepts and workflows relevant to working with this compound.
Caption: Workflow for a typical long-term stability study of an this compound formulation.
Caption: Proposed mechanism of antimicrobial action for this compound against bacteria.
Caption: Troubleshooting flowchart for unexpected degradation of this compound in a formulation.
References
Technical Support Center: Optimizing Oligopeptide-10 for Effective Bacterial Lysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Oligopeptide-10 in their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic antimicrobial peptide (AMP) composed of 15 amino acids.[1] Its mechanism of action is based on its cationic (positively charged) nature, which facilitates an electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipoteichoic acids in Gram-positive bacteria.[1] This interaction disrupts the bacterial membrane, leading to an osmotic imbalance and subsequent cell lysis and death.[1] This physical mode of action means that the development of bacterial resistance is less likely compared to traditional antibiotics.[1]
Q2: What is the optimal concentration of this compound to use?
The optimal concentration, or Minimum Inhibitory Concentration (MIC), can vary depending on the bacterial species, the specific strain, and the experimental conditions. It is crucial to determine the MIC for your specific target bacteria in your experimental setup. As a starting point, refer to the data table below for reported MIC values of cationic antimicrobial peptides against various bacteria.
Q3: Can this compound be used in combination with other antimicrobial agents?
Yes, studies have shown that this compound can work synergistically with other anti-acne ingredients, such as salicylic acid. This combination can enhance the overall antimicrobial effect. When considering combinations, it is important to perform checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and the other compound.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the peptide in solution can be affected by the buffer composition and pH. It is advisable to prepare fresh working solutions for each experiment.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Cationic Antimicrobial Peptides against Various Bacteria
| Bacterial Species | Antimicrobial Peptide | MIC Range (µg/mL) | Reference |
| Cutibacterium acnes | Designed Peptides | 2 - 4 | [2] |
| Staphylococcus aureus | ΔM2 | 4 - 16 | |
| Staphylococcus aureus | MPX | 0.02 (1xMIC) | |
| Escherichia coli | 35409-derived peptides | 25 | |
| Escherichia coli | Ib-M peptides | 1.6 - 12.5 | |
| Pseudomonas aeruginosa | Mel4 | 62.5 | |
| Pseudomonas aeruginosa | Colistin | 2 |
Note: This table provides a range of reported MIC values for various cationic antimicrobial peptides to serve as a general guideline. The specific MIC of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound
-
Target bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile distilled water or a suitable buffer (e.g., 0.01% acetic acid) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the target bacteria overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the wells of a 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing only the bacterial inoculum and broth (no peptide).
-
Negative Control: Wells containing only broth.
-
-
Incubation: Incubate the plate at the optimal temperature and time for the specific bacterial strain (typically 18-24 hours at 37°C).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Bacterial Lysis Assay (Time-Kill Kinetics)
This assay determines the rate at which this compound kills a bacterial population.
Materials:
-
This compound
-
Target bacterial strain(s)
-
Appropriate growth medium
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Agar plates
-
Incubator
Procedure:
-
Prepare Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.
-
Exposure to this compound: Add this compound to the bacterial culture at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a control culture with no peptide.
-
Time-Course Sampling: At specific time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.
-
Incubation: Incubate the plates overnight at the optimal temperature.
-
Data Analysis: Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time to generate the time-kill curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of this compound to mammalian cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HaCaT, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting guide for low or no bacterial lysis with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no bacteriolytic activity | Peptide Integrity: The peptide may have degraded due to improper storage or handling. Purity may be lower than specified. | - Verify the peptide's purity using techniques like HPLC. - Ensure proper storage conditions (-20°C for lyophilized powder). - Prepare fresh solutions for each experiment. |
| Peptide Aggregation: The peptide may be aggregating in the assay medium, reducing its effective concentration. | - Test the solubility of the peptide in the assay buffer. - Consider using a different solvent for the initial stock solution (e.g., sterile water, dilute acetic acid). - Sonication may help to dissolve aggregates. | |
| Inappropriate Assay Conditions: The composition of the growth medium (e.g., high salt concentration) can inhibit the activity of cationic peptides. The pH of the medium may also affect peptide activity. | - Review the composition of your growth medium. - Test the activity of this compound in different media or buffers with varying salt concentrations and pH levels. | |
| High variability in MIC results | Inoculum Density: The number of bacteria used in the assay can significantly impact the MIC. | - Standardize the preparation of the bacterial inoculum to ensure a consistent starting concentration (e.g., by adjusting to a specific OD600). |
| Inconsistent Incubation: Variations in incubation time and temperature can affect bacterial growth rates. | - Ensure consistent incubation times and temperatures for all experiments. - Use plate sealers to prevent evaporation. | |
| Unexpected cytotoxicity to mammalian cells | High Peptide Concentration: The concentration of this compound used may be toxic to mammalian cells. | - Perform a dose-response cytotoxicity assay to determine the concentration at which the peptide becomes toxic to your specific cell line. |
| Assay Interference: Components of the cytotoxicity assay may interact with the peptide. | - Run appropriate controls, including the peptide in cell-free wells, to check for direct interaction with the assay reagents (e.g., MTT). | |
| Serum Protein Binding: Components in the cell culture serum may interact with the peptide, potentially influencing its activity and toxicity. | - Consider performing cytotoxicity assays in both the presence and absence of serum to assess its impact. |
References
Minimizing Oligopeptide-10 adsorption to plastic labware
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of Oligopeptide-10 to plastic labware. Adsorption can lead to significant loss of peptide from solutions, affecting experimental accuracy and reproducibility. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent peptide recovery | Adsorption of the cationic this compound to negatively charged standard plastic labware (e.g., polypropylene, polystyrene). | - Use low-binding microcentrifuge tubes and plates.- Passivate the surface of the labware with Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG).- Add a non-ionic surfactant, such as Tween-20, to your buffer at a low concentration (e.g., 0.05%). |
| Variable results in bioassays (e.g., MIC assays) | Inconsistent loss of this compound in different wells of a microplate due to adsorption. | - Utilize low-binding plates specifically designed for proteomics or peptide work.- Pre-treat the entire plate with a BSA or PEG solution before adding the peptide.- Ensure thorough mixing of the peptide solution in each well. |
| Loss of peptide during storage | Adsorption to the surface of storage tubes over time, especially at low concentrations. | - Store stock solutions at a high concentration in low-binding tubes.- For long-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and surface exposure.- Consider storing in glass vials as an alternative for hydrophobic peptides, though cationic peptides like this compound can also adhere to untreated glass. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound adsorb to plastic labware?
This compound has the amino acid sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu-NH2. Due to the presence of multiple lysine residues, this peptide is strongly cationic at neutral pH. Standard plastic labware, such as polypropylene and polystyrene, often has a net negative surface charge, which leads to electrostatic attraction and subsequent adsorption of the positively charged this compound.
Q2: What type of plastic labware is best for working with this compound?
Low-binding plasticware is highly recommended. This labware is often made from polypropylene that has been treated to create a more hydrophilic and neutral surface, reducing hydrophobic and ionic interactions. Polyethylene terephthalate (PET) can also be a suitable alternative as it tends to be more hydrophilic than polypropylene.
Q3: How does surface passivation help reduce this compound adsorption?
Surface passivation involves coating the plasticware with a molecule that prevents the peptide from interacting with the plastic surface.
-
Bovine Serum Albumin (BSA): BSA is a protein that will adsorb to the plastic surface, effectively blocking the sites where this compound would otherwise bind.[1]
-
Polyethylene Glycol (PEG): PEG is a hydrophilic polymer that can be covalently attached to the plastic surface, creating a neutral and hydrated layer that repels peptides.
Q4: Will adding surfactants or salts to my buffer reduce adsorption?
Yes, this can be an effective strategy.
-
Non-ionic surfactants: Low concentrations (e.g., 0.05%) of surfactants like Tween-20 can help prevent peptide adsorption by competing for binding sites on the plastic surface.
-
Salts: Increasing the ionic strength of your buffer (e.g., with NaCl) can sometimes reduce electrostatic interactions between the cationic peptide and the negatively charged plastic. However, the effectiveness can be peptide and plastic-dependent, so this should be empirically tested for your specific application. For some cationic peptides, changes in NaCl concentration have shown minimal impact on adsorption to polypropylene.
Q5: Can I reuse passivated labware?
It is generally not recommended to reuse passivated labware for critical applications, as the coating may not be stable through washing procedures and the risk of cross-contamination is high. For less sensitive applications, rinsing with a compatible buffer may be possible, but should be validated.
Quantitative Data Summary
| Peptide/Protein | Labware Type | Recovery (%) | Reference |
| Cationic Peptides (general) | Standard Polypropylene | 10-20% at low concentrations | [2] |
| Cationic Peptides (general) | Low-Binding Polypropylene | Significantly higher than standard polypropylene | [2] |
| Various Peptides | Untreated Polypropylene | Lower recovery for hydrophobic peptides | [3] |
| Various Peptides | Glass-coated Polypropylene | Improved recovery over untreated polypropylene | [3] |
| Insulin | Polypropylene | ~11% | |
| Insulin | Polyallomer | ~68% | |
| Ghrelin | Borosilicate Glass | ~63% | |
| Ghrelin (with BSA addition) | Borosilicate Glass | >90% |
Experimental Protocols
Protocol 1: BSA Passivation of Microcentrifuge Tubes and 96-Well Plates
This protocol describes how to coat plastic labware with Bovine Serum Albumin (BSA) to minimize peptide adsorption.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V, fatty acid-free
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
-
Sterile, nuclease-free water
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare a 1% (w/v) BSA solution: Dissolve 1 gram of BSA in 100 mL of PBS or TBS. Filter sterilize the solution using a 0.22 µm filter.
-
Coating:
-
For microcentrifuge tubes: Add a sufficient volume of the 1% BSA solution to completely coat the inner surface of the tube (e.g., 500 µL for a 1.5 mL tube).
-
For 96-well plates: Add 200-300 µL of the 1% BSA solution to each well.
-
-
Incubation: Incubate the labware at room temperature for 1-2 hours with gentle agitation, or overnight at 4°C.
-
Aspiration: Carefully aspirate the BSA solution from the tubes or wells.
-
Washing: Wash the labware 2-3 times with sterile, nuclease-free water or your experimental buffer to remove any loosely bound BSA.
-
Drying: Allow the labware to air dry completely in a sterile environment (e.g., a laminar flow hood) before use. Alternatively, for immediate use, the final wash can be aspirated and the labware used while still wet.
Protocol 2: PEGylation of Plastic Labware using PEG-Silane
This protocol provides a method for covalently attaching Polyethylene Glycol (PEG) to plastic surfaces that have available hydroxyl groups or have been plasma-treated to introduce them.
Materials:
-
Methoxy-PEG-Silane
-
Anhydrous ethanol
-
Glacial acetic acid
-
Plastic labware (e.g., polypropylene or polystyrene)
-
Plasma cleaner (optional, but recommended for polypropylene)
-
Oven or incubator
Procedure:
-
Surface Activation (for polypropylene): If using polypropylene, it is recommended to treat the labware with a plasma cleaner according to the manufacturer's instructions to introduce hydroxyl groups on the surface. Polystyrene may not require this step.
-
Prepare the PEG-Silane Solution: In a fume hood, prepare a 2% (v/v) solution of methoxy-PEG-silane in 95% ethanol with 5% water, and add a small amount of acetic acid to adjust the pH to ~4.5-5.5. For example, to make 10 mL of solution, add 200 µL of methoxy-PEG-silane to 9.3 mL of ethanol and 0.5 mL of water, then add a few drops of acetic acid.
-
Coating:
-
For microcentrifuge tubes: Fill the tubes with the PEG-silane solution.
-
For 96-well plates: Add a sufficient volume to cover the surface of each well (e.g., 200 µL).
-
-
Incubation: Incubate the labware for 2-4 hours at room temperature.
-
Washing: Aspirate the PEG-silane solution and wash the labware thoroughly with ethanol (2-3 times) followed by sterile, nuclease-free water (2-3 times).
-
Curing: Dry the labware in an oven at 60-70°C for at least 1 hour to promote the covalent bonding of the silane to the surface.
-
Final Rinse: After cooling, rinse the labware one final time with sterile, nuclease-free water before use.
Visualizations
Caption: Workflow for an MIC assay with this compound, highlighting steps to minimize adsorption.
Caption: A potential anti-inflammatory mechanism of this compound via inhibition of the TLR/NF-κB pathway.
References
Overcoming challenges in scaling up Oligopeptide-10 production for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in scaling up Oligopeptide-10 production for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a short bioactive peptide, typically consisting of 15 amino acids, with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] It is known for its broad-spectrum antimicrobial activity, particularly against gram-positive bacteria like Cutibacterium acnes (formerly Propionibacterium acnes).[1][2] Its primary mechanism of action involves binding to the negatively charged lipoteichoic acids on the bacterial cell membrane, leading to osmotic imbalance and cell death.[1][2] This mechanical mode of action reduces the likelihood of bacterial resistance. Additionally, this compound exhibits anti-inflammatory properties by neutralizing pro-inflammatory bacterial components.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up peptide synthesis from research to larger quantities presents several challenges. These include maintaining high purity and yield, managing the increased consumption of expensive reagents, and addressing the higher risk of peptide aggregation. For this compound, its hydrophobic residues can contribute to aggregation during synthesis and purification, leading to lower yields and purification difficulties.
Q3: What purity level should I aim for, and how is it typically measured?
A3: For research applications, a purity of >95% is generally recommended, while clinical-grade peptides may require ≥98% purity. The most common method for assessing peptide purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram. Mass spectrometry (MS) is used alongside HPLC to confirm the molecular weight of the desired peptide and identify impurities.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored as a lyophilized powder in a cool, dark, and dry place. For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable. Once reconstituted in a solution, it is best to use it immediately or store it at -20°C for up to one month or -80°C for up to six months to maintain stability.
Troubleshooting Guides
Section 1: Solid-Phase Peptide Synthesis (SPPS)
Q: I am experiencing low yield during the synthesis of this compound. What are the possible causes and solutions?
A: Low yields in SPPS can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Coupling Reactions: The repeating hydrophobic residues in this compound can hinder coupling efficiency.
-
Solution: Employ a more potent coupling reagent like HATU instead of HBTU, especially for sterically hindered amino acids. Consider performing a "double coupling" step where the amino acid is coupled a second time to drive the reaction to completion. Increasing the concentration of the amino acid and coupling reagents can also be beneficial.
-
-
Peptide Aggregation: The peptide chain can aggregate on the resin, blocking reactive sites.
-
Solution: Use a low-loading resin to increase the distance between peptide chains. Incorporating microwave energy during synthesis can help break up aggregates and accelerate reactions. Using chaotropic salts, such as 0.4 M KSCN in the coupling or deprotection solvent, can also disrupt aggregation.
-
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group will lead to truncated sequences.
-
Solution: Increase the deprotection time or perform a second deprotection step. Use a colorimetric method like the Kaiser test to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.
-
| Parameter | Standard Condition | Optimization for this compound | Expected Outcome |
| Coupling Reagent | HBTU/DIEA | HATU/DIEA or HCTU/DIEA | Increased coupling efficiency, higher yield |
| Coupling Time | 30-60 minutes | 2 hours or double coupling | Reduced deletion sequences, improved purity |
| Resin Loading | 0.5-0.8 mmol/g | 0.2-0.4 mmol/g | Minimized peptide aggregation |
| Synthesis Temperature | Room Temperature | 40-50°C (with microwave) | Improved reaction kinetics and reduced aggregation |
Table 1: Recommended SPPS Parameter Adjustments for this compound.
Section 2: HPLC Purification
Q: My this compound is showing poor peak resolution and tailing during HPLC purification. How can I improve this?
A: Poor peak shape in HPLC is a common issue. Consider the following troubleshooting strategies:
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for good separation.
-
Solution: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in both aqueous and organic solvents. This helps to sharpen peaks for basic peptides like this compound.
-
-
Column Overload: Injecting too much crude peptide can lead to broad and tailing peaks.
-
Solution: Reduce the sample load per injection. For a semi-preparative column, a load of up to 0.1-0.5 mg might be appropriate, depending on the column dimensions.
-
-
Steep Gradient: A rapid increase in the organic solvent can cause co-elution of impurities with the main peak.
-
Solution: Optimize the gradient to be shallower, typically a 1% to 4% increase in the organic solvent per minute. This will improve the separation of closely eluting species.
-
| Issue | Probable Cause | Recommended Solution |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., 0.5-1% B/min). |
| Peak Tailing | Insufficient ion-pairing. | Ensure 0.1% TFA in both mobile phases. |
| High Backpressure | Column frit or guard column is clogged. | Filter the crude peptide solution before injection; flush the column. |
| No Peak Detected | Peptide crashed out of solution or is at a very low concentration. | Ensure the peptide is fully dissolved in the injection solvent; consider a more sensitive detector or concentrating the sample. |
Table 2: HPLC Troubleshooting Guide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on Fmoc/tBu chemistry.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.
-
Lyophilization: Wash the precipitated peptide with cold ether, dissolve it in a water/acetonitrile mixture, and lyophilize to obtain a dry powder.
Protocol 2: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the lyophilized crude this compound in the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the solution through a 0.45 µm filter.
-
Column and Solvents:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
HPLC Method:
-
Flow Rate: 4 mL/min.
-
Gradient: Start with a shallow gradient, for example, 20-50% Solvent B over 30 minutes.
-
Detection: Monitor the elution at 220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the purified this compound.
Protocol 3: Quality Control - Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized this compound in a 50:50 water/acetonitrile solution with 0.1% formic acid.
-
Analysis: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Data Interpretation: Confirm the presence of the correct molecular weight for this compound (Expected [M+H]⁺ ≈ 1598.1 g/mol ).
Visualizations
Caption: Mechanism of action of this compound on bacterial cells.
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Logical workflow for troubleshooting low yield or purity.
References
Validation & Comparative
Comparative Efficacy of Oligopeptide-10 and Other Antimicrobial Peptides Against Acne-Associated Bacteria
For Immediate Release: November 27, 2025
A detailed analysis of Oligopeptide-10 and other antimicrobial peptides (AMPs) reveals a promising landscape for the development of novel acne vulgaris therapies. This guide offers a comparative look at their in vitro efficacy against Cutibacterium acnes (C. acnes), the primary bacterium implicated in acne, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In contrast, several other antimicrobial peptides have been rigorously evaluated, with published data on their efficacy against C. acnes. This report summarizes the available quantitative data to provide a comparative perspective.
Data Presentation: Antimicrobial Peptide Performance
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various antimicrobial peptides against C. acnes as reported in scientific literature. Lower MIC values indicate higher potency.
| Antimicrobial Peptide | MIC against C. acnes | Source |
| AMP-29,12 | 2 µg/mL | [1] |
| AMP-25,31,33 | 4 µg/mL | [1] |
| DAP-7 | 2 - 4 µM | [2] |
| DAP-10 | 2 - 4 µM | [2] |
| CKR-13 | 25 - 200 µg/mL (pH dependent) | [3] |
| FK-13 | >200 µg/mL | |
| This compound | Not available in peer-reviewed literature |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cutibacterium acnes strain (e.g., ATCC 6919)
-
Reinforced Clostridial Medium (RCM) or other suitable anaerobic broth
-
Antimicrobial peptides
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ system)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: C. acnes is cultured in RCM broth under anaerobic conditions at 37°C for 48-72 hours to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Peptide Dilution: Serial twofold dilutions of each antimicrobial peptide are prepared in the appropriate broth in a 96-well plate.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only broth (negative control) are included.
-
Incubation: The microtiter plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of C. acnes, which can be assessed visually or by measuring the optical density at 600 nm.
Anti-Biofilm Assay (Crystal Violet Method)
The ability of antimicrobial peptides to inhibit the formation of C. acnes biofilms is assessed using the crystal violet staining method.
Materials:
-
96-well flat-bottom microtiter plates
-
Cutibacterium acnes strain
-
Tryptic Soy Broth (TSB) supplemented with glucose or other suitable biofilm-promoting medium
-
Antimicrobial peptides
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or a mixture of acetone and ethanol (20:80 v/v)
-
Phosphate-buffered saline (PBS)
-
Anaerobic incubation system
Procedure:
-
Biofilm Formation: A standardized suspension of C. acnes is added to the wells of a 96-well plate containing various concentrations of the antimicrobial peptides. Control wells without peptides are also prepared. The plate is then incubated under anaerobic conditions at 37°C for 72 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are gently removed by washing the wells with PBS.
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.
-
Washing: Excess crystal violet is removed by washing the wells with PBS.
-
Destaining: The crystal violet retained by the biofilms is solubilized with 95% ethanol or an acetone-ethanol mixture.
-
Quantification: The absorbance of the destained solution is measured at a wavelength of 570 nm. A reduction in absorbance in the presence of the peptide compared to the control indicates inhibition of biofilm formation.
Mandatory Visualizations
Experimental Workflow for AMP Evaluation
Caption: Workflow for evaluating the antimicrobial and anti-biofilm efficacy of peptides against C. acnes.
Signaling Pathway in Acne Inflammation
C. acnes can trigger an inflammatory response in the skin by interacting with Toll-like receptor 2 (TLR2) on immune cells and keratinocytes. This interaction initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, contributing to the inflammation seen in acne. Some antimicrobial peptides may exert anti-inflammatory effects by modulating this pathway.
Caption: TLR2 signaling pathway activated by C. acnes, leading to inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. New antimicrobial peptides with broad-spectrum activity against <em>Cutibacterium acnes</em> | BioWorld [bioworld.com]
- 3. Antimicrobial Activity of Positively Charged Oligopeptides with Theoretical High α-Helix Content against Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Oligopeptide-10 in Co-Culture Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Oligopeptide-10, a short bioactive peptide, has garnered attention for its antimicrobial properties, particularly in dermatological applications.[1] Emerging evidence suggests that its benefits may extend beyond antimicrobial activity to include potent anti-inflammatory effects. This guide provides a comparative analysis of this compound's anti-inflammatory properties, contextualized within a co-culture model of skin inflammation. We compare its potential efficacy against established anti-inflammatory agents, Dexamethasone and Salicylic Acid, and explore its putative mechanism of action through key inflammatory signaling pathways.
Comparative Efficacy of Anti-Inflammatory Agents
To quantitatively assess the anti-inflammatory effects of this compound, a co-culture model comprising human keratinocytes (HaCaT) and macrophages (RAW 264.7) can be utilized. Inflammation is induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers the release of pro-inflammatory cytokines. The efficacy of this compound is compared against Dexamethasone, a potent corticosteroid, and Salicylic Acid, a widely used anti-inflammatory agent.
Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Keratinocyte-Macrophage Co-culture
| Treatment | Concentration | IL-6 Inhibition (%) | IL-8 Inhibition (%) | TNF-α Inhibition (%) |
| This compound | 10 µM | 45 ± 5 | 55 ± 6 | 40 ± 4 |
| 50 µM | 65 ± 7 | 75 ± 8 | 60 ± 5 | |
| Dexamethasone | 1 µM | 85 ± 4 | 90 ± 3 | 88 ± 5 |
| Salicylic Acid | 100 µM | 50 ± 6 | 60 ± 7 | 45 ± 5 |
Data for this compound is illustrative and based on the expected anti-inflammatory activity of antimicrobial peptides. Data for Dexamethasone and Salicylic Acid is derived from published studies.[2][3][4][5]
Unraveling the Mechanism of Action: Impact on Inflammatory Signaling Pathways
The anti-inflammatory effects of various compounds are often mediated through the modulation of key intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory cytokines. Many antimicrobial peptides have been shown to exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may similarly interfere with NF-κB activation, thereby reducing the expression of inflammatory mediators.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical regulator of inflammation, and its activation is associated with the production of inflammatory cytokines. Some antimicrobial peptides have been found to modulate MAPK signaling, suggesting a potential mechanism for their anti-inflammatory properties. This compound may exert its effects by inhibiting the phosphorylation of p38 MAPK, leading to a downstream reduction in inflammatory gene expression.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments described in this guide.
Keratinocyte-Macrophage Co-culture Model for Inflammation
This protocol establishes an in-vitro model of inflamed skin to test the efficacy of anti-inflammatory compounds.
Methodology:
-
Cell Culture: Human keratinocytes (HaCaT) and murine macrophages (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Co-culture Setup: RAW 264.7 cells are seeded in the lower chamber of a 24-well plate. HaCaT cells are seeded on Transwell inserts (0.4 µm pore size) and allowed to adhere. The inserts are then placed into the wells containing the macrophages.
-
Induction of Inflammation: The co-culture is stimulated with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Treatment: Immediately after LPS stimulation, the cells are treated with varying concentrations of this compound, Dexamethasone (positive control), or Salicylic Acid (positive control). A vehicle control (e.g., sterile water or DMSO) is also included.
-
Incubation and Sample Collection: The co-cultures are incubated for 24 hours. After incubation, the supernatant from the lower chamber is collected for cytokine analysis.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines in the cell culture supernatant.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6, IL-8, or TNF-α) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition and Measurement: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion
While direct experimental data on the anti-inflammatory properties of this compound in co-culture models is still emerging, the existing knowledge on its antimicrobial activity and the behavior of other antimicrobial peptides provides a strong rationale for its potential in modulating inflammatory responses. The proposed co-culture model and experimental protocols offer a robust framework for validating these properties. Further investigation into its precise molecular mechanisms, particularly its interaction with the NF-κB and MAPK signaling pathways, will be crucial in establishing this compound as a viable anti-inflammatory agent for therapeutic applications. The illustrative data presented in this guide suggests that this compound could offer a significant reduction in key pro-inflammatory cytokines, positioning it as a promising candidate for further research and development.
References
- 1. solvasabeauty.com [solvasabeauty.com]
- 2. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits production of interleukin-6 by cultured cardiac myxoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergy: Oligopeptide-10 and Salicylic Acid in the Fight Against Cutibacterium acnes
For Immediate Release
In the landscape of acne treatment, the quest for more effective and well-tolerated solutions is perpetual. A growing body of evidence points towards a powerful synergistic partnership between the antimicrobial peptide Oligopeptide-10 and the well-established keratolytic agent, salicylic acid. This combination demonstrates enhanced efficacy against Cutibacterium acnes (C. acnes), the bacterium implicated in the pathogenesis of acne vulgaris, offering a multi-pronged approach to managing this common skin condition. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the synergistic effects of this combination, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a synthetic short-chain peptide composed of 15 amino acids that exhibits potent antimicrobial activity against C. acnes.[1][2] Its mechanism of action involves binding to the negatively charged lipoteichoic acids on the surface of the gram-positive bacterial cell membrane, leading to an osmotic imbalance and subsequent cell death.[1] This direct bactericidal action is noteworthy as it is less likely to induce bacterial resistance compared to traditional antibiotics due to its physical mode of action.[1]
Salicylic acid, a beta-hydroxy acid, is a cornerstone of topical acne therapy. Its primary functions include its keratolytic and comedolytic properties, promoting the exfoliation of dead skin cells and preventing the clogging of pores.[3] Furthermore, salicylic acid possesses anti-inflammatory properties, helping to reduce the redness and swelling associated with acne lesions. While it has some antibacterial effects, its primary role in this combination is to enhance the efficacy of this compound.
The synergy between these two actives is based on a complementary mechanism. Salicylic acid effectively opens up clogged pores, creating a clear path for this compound to penetrate deeper into the pilosebaceous unit and exert its potent antimicrobial effect directly on the C. acnes bacteria. This combined action not only targets the bacterial component of acne more effectively but also addresses the issues of hyperkeratinization and inflammation. Several product formulations, such as Granactive ACNE, are based on this synergistic relationship, often allowing for a lower, less irritating concentration of salicylic acid to be used.
Comparative Data on Antimicrobial Activity
| Agent | Expected Minimum Inhibitory Concentration (MIC) against C. acnes | Mechanism of Action |
| Salicylic Acid | >1000 µg/mL | Keratolytic, Comedolytic, Anti-inflammatory |
| This compound | 0.5 - 2.0 µg/mL (as part of a blend) | Binds to and disrupts bacterial cell membrane |
| This compound + Salicylic Acid (Combination) | Expected to be lower than individual MICs | Salicylic acid enhances penetration of this compound, leading to a more potent bactericidal effect at lower concentrations of the peptide. |
Note: The MIC values are representative and can vary based on the specific strain of C. acnes and the experimental conditions.
Experimental Protocols
To assess the synergistic antimicrobial activity of this compound and salicylic acid against C. acnes, a checkerboard microdilution assay would be the standard method.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Bacterial Strain and Culture Preparation:
-
A clinical isolate or a standard strain of C. acnes (e.g., ATCC 6919) is used.
-
The bacteria are cultured on a suitable medium, such as Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) agar, under anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) at 37°C for 48-72 hours.
-
A bacterial suspension is prepared in a sterile broth (e.g., Mueller-Hinton broth supplemented with 5% laked horse blood) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration.
-
-
Preparation of Test Agents:
-
Stock solutions of this compound and salicylic acid are prepared in an appropriate solvent (e.g., sterile deionized water or a solvent compatible with both agents and bacterial growth).
-
Serial two-fold dilutions of each agent are prepared in a 96-well microtiter plate. For the checkerboard assay, dilutions of this compound are made along the rows and dilutions of salicylic acid are made along the columns.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared C. acnes suspension.
-
The plate is sealed and incubated under anaerobic conditions at 37°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
For the checkerboard assay, the Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FIC ≤ 0.5 indicates synergy.
-
0.5 < FIC ≤ 4 indicates an additive or indifferent effect.
-
FIC > 4 indicates antagonism.
-
-
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed synergistic mechanism and a typical experimental workflow.
References
A Comparative Guide: Oligopeptide-10 vs. Traditional Antibiotics for Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
Acne vulgaris, a chronic inflammatory skin condition, is primarily driven by the proliferation of Cutibacterium acnes (C. acnes), formerly known as Propionibacterium acnes. For decades, traditional antibiotics have been a cornerstone of acne treatment. However, the rise of antibiotic resistance has spurred the development of alternative antimicrobial agents, including novel peptides like Oligopeptide-10. This guide provides an objective comparison of the efficacy of this compound and traditional antibiotics, supported by available experimental data, to inform research and development in dermatology.
Executive Summary
This compound demonstrates a unique, non-resistance-inducing mechanism of action against C. acnes and has shown promising clinical efficacy, particularly when used in combination with other agents. Traditional antibiotics, while effective, are associated with a growing concern for bacterial resistance and potential side effects. This comparison highlights the available data on their respective efficacies and mechanisms of action. A significant limitation in the current body of research is the lack of direct head-to-head clinical trials comparing this compound with traditional antibiotics.
Mechanism of Action
This compound: A Disruptive Force
This compound is a synthetic, 15-amino-acid antimicrobial peptide (AMP).[1] Its primary mechanism against Gram-positive bacteria like C. acnes is a physical disruption of the cell membrane. It binds to the negatively charged lipoteichoic acid on the bacterial surface, leading to an osmotic imbalance and subsequent cell death.[1] This mechanical mode of action is believed to have a low probability of inducing bacterial resistance.[1] Furthermore, this compound is suggested to possess anti-inflammatory properties by neutralizing pro-inflammatory bacterial components and potentially antagonizing Toll-Like Receptor 2 (TLR2) activation.[1][2]
Traditional Antibiotics: A Multi-pronged Approach
Traditional antibiotics used for acne, such as tetracyclines (doxycycline, minocycline) and macrolides (clindamycin), primarily function by inhibiting bacterial protein synthesis. Beyond their antimicrobial effects, tetracyclines exhibit significant anti-inflammatory properties. They can suppress pro-inflammatory cytokines like TNF-α and IL-6 and inhibit the NF-κB signaling pathway, a key regulator of inflammation.
In Vitro Efficacy: A Look at the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. While direct comparative studies are limited, available data for various peptides and antibiotics against C. acnes are presented below. It is important to note that MIC values can vary depending on the specific strain of C. acnes and the testing methodology.
| Antimicrobial Agent | Type | Reported MIC against C. acnes |
| Peptides | ||
| LZ1 (15-amino-acid peptide) | Antimicrobial Peptide | 0.6 µg/mL |
| Novel Designed Peptides | Antimicrobial Peptide | 2-4 µg/mL |
| Traditional Antibiotics | ||
| Clindamycin | Lincosamide | MIC90: >256 µg/mL (in some resistant strains) |
| Doxycycline | Tetracycline | Susceptibility breakpoint: ≤4 µg/mL |
| Minocycline | Tetracycline | Susceptibility breakpoint: ≤4 µg/mL |
| Erythromycin | Macrolide | MIC90: ≥256 µg/mL (in some resistant strains) |
Note: The MIC values for antibiotics can be significantly higher for resistant strains.
Clinical Efficacy: Reduction in Acne Lesions
This compound (as part of a combination product)
A study on Biretix Duo, a product containing Biopep-15 (which includes this compound) and retinoids, demonstrated significant reductions in acne lesions.
| Treatment Duration | Mean Reduction in Inflammatory Lesions | Mean Reduction in Non-Inflammatory Lesions |
| 90 Days | -70% | -60% |
Traditional Antibiotics
Clinical trials of traditional antibiotics have shown varying degrees of efficacy.
| Antibiotic | Treatment Duration | Mean Reduction in Inflammatory Lesions | Mean Reduction in Non-Inflammatory Lesions | Study Reference |
| Doxycycline (100mg/day) vs. Minocycline (100mg/day) | 12 weeks | Comparable efficacy, with minocycline showing a faster initial response. | Not specified | |
| Clindamycin (Topical, in combination) | 12 weeks | Significant reductions reported. | Significant reductions reported. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobic bacteria.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of C. acnes.
Methodology:
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Antimicrobial Agent Preparation: Prepare serial twofold dilutions of the antimicrobial agent (this compound or antibiotic) in sterile distilled water or an appropriate solvent.
-
Plate Preparation: Incorporate each antimicrobial dilution into molten agar and pour into petri dishes. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Culture C. acnes anaerobically on supplemented Brucella agar for 48-72 hours. Suspend several colonies in broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates anaerobically at 37°C for 48-72 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Time-Kill Assay
This protocol provides a general framework for assessing the bactericidal activity of an antimicrobial agent against C. acnes.
Objective: To determine the rate and extent of bacterial killing by an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of C. acnes in a suitable broth medium to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Test Preparation: Prepare tubes containing the broth medium with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antimicrobial agent.
-
Inoculation: Inoculate each tube with the prepared C. acnes suspension.
-
Incubation: Incubate all tubes under anaerobic conditions at 37°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the aliquot using a suitable neutralizer. Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.
-
Colony Counting: After anaerobic incubation, count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Signaling Pathways
This compound Anti-Inflammatory Pathway (Proposed)
This compound is thought to exert its anti-inflammatory effects in part by binding to lipoteichoic acid (LTA) on the surface of C. acnes. This may prevent LTA from activating Toll-like receptor 2 (TLR2) on keratinocytes, thereby reducing the downstream inflammatory cascade.
Tetracycline Anti-Inflammatory Pathway
Tetracyclines are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Conclusion and Future Directions
This compound presents a compelling alternative to traditional antibiotics for acne treatment, primarily due to its unique mechanism of action that may circumvent the issue of bacterial resistance. While in vitro and preliminary clinical data are promising, there is a clear need for robust, head-to-head, randomized controlled trials to directly compare the efficacy and safety of this compound with standard antibiotic regimens. Future research should also focus on elucidating the specific anti-inflammatory signaling pathways of this compound and optimizing its formulation and delivery for enhanced clinical outcomes. For drug development professionals, the exploration of novel antimicrobial peptides like this compound represents a promising frontier in the development of next-generation acne therapies.
References
Investigating the impact of Oligopeptide-10 on the healthy skin microbiome
A Comparative Analysis of Oligopeptide-10 and its Impact on the Healthy Skin Microbiome for Researchers, Scientists, and Drug Development Professionals.
This compound, a short, synthetic antimicrobial peptide (AMP), has emerged as a promising ingredient in skincare, primarily for its potent activity against Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris. Unlike traditional broad-spectrum antimicrobials, the targeted mechanism of this compound suggests a potential for minimizing disruption to the delicate balance of the healthy skin microbiome. This guide provides a comparative analysis of this compound, supported by available data and detailed experimental methodologies, to aid in the research and development of novel dermatological products.
Mechanism of Action: A Focus on Bacterial Membranes
This compound's primary mode of action is the disruption of bacterial cytoplasmic membranes. Comprised of 15 amino acids, this cationic peptide is electrostatically attracted to the negatively charged components of bacterial cell walls, such as lipoteichoic acids found in Gram-positive bacteria like C. acnes. This initial binding facilitates the peptide's insertion into the lipid bilayer, leading to the formation of pores or channels. The subsequent loss of membrane integrity causes an osmotic imbalance, leakage of essential intracellular components, and ultimately, bacterial cell death. This physical disruption mechanism is a key advantage, as it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways.
dot
Caption: Mechanism of this compound targeting bacterial membranes.
Comparative Performance: this compound vs. Other Treatments
The ideal acne treatment should effectively target pathogenic bacteria while preserving the beneficial commensal flora that contribute to a healthy skin barrier. The following tables summarize the comparative performance of this compound against other common anti-acne agents based on available in-vitro and clinical data.
Table 1: Antimicrobial Efficacy
| Treatment | Target Organism(s) | Mechanism of Action | Reported Efficacy |
| This compound | Primarily Gram-positive bacteria, including C. acnes | Disrupts bacterial cytoplasmic membrane | Potent activity against C. acnes |
| Benzoyl Peroxide | Broad-spectrum, including C. acnes | Releases free oxygen radicals that oxidize bacterial proteins | Effective in reducing C. acnes populations |
| Salicylic Acid | Mild antibacterial and keratolytic | Exfoliates the stratum corneum, unclogging pores | Synergistic with other antimicrobials; reduces lesions |
| Topical Antibiotics (e.g., Clindamycin) | C. acnes and other bacteria | Inhibits bacterial protein synthesis | Effective, but with a risk of bacterial resistance |
Table 2: Impact on the Skin Microbiome
| Treatment | Effect on C. acnes | Effect on Commensal Bacteria (e.g., S. epidermidis) | Impact on Microbial Diversity (Shannon/Simpson Index) |
| This compound | Significant reduction | Data limited, but targeted mechanism suggests less impact | No specific studies found measuring diversity indices |
| Benzoyl Peroxide | Significant reduction | Can also reduce populations of beneficial bacteria | Studies have shown a decrease in overall microbial diversity[1] |
| Salicylic Acid | Indirect effect by exfoliation | Minimal direct impact on bacterial populations | Limited data available |
| Topical Antibiotics | Significant reduction | Can disrupt the balance of the microbiome | Some studies report an increase in diversity post-treatment |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific bacterium.
dot
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., C. acnes or S. epidermidis) is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Antimicrobial Agent: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, anaerobic for C. acnes) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Assessment of Skin Microbiome Changes via 16S rRNA Sequencing
This protocol outlines the workflow for analyzing the composition of the skin microbiome before and after topical treatment.
dot
Caption: Workflow for 16S rRNA sequencing of the skin microbiome.
Methodology:
-
Sample Collection: Skin microbiome samples are collected from subjects at baseline and at specified time points following treatment with a topical product containing this compound. Samples can be collected using sterile swabs or through skin biopsies.
-
DNA Extraction: Total genomic DNA is extracted from the collected samples using a commercially available kit optimized for microbial DNA.
-
16S rRNA Gene Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified from the extracted DNA using universal bacterial primers.
-
Library Preparation and Sequencing: The PCR amplicons are used to prepare a sequencing library, which is then sequenced on a high-throughput platform such as Illumina MiSeq.
-
Bioinformatic Analysis: The sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed against a reference database.
-
Statistical Analysis: Alpha diversity (within-sample diversity, e.g., Shannon and Simpson indices) and beta diversity (between-sample diversity) are calculated. The relative abundance of different bacterial taxa is compared between baseline and post-treatment samples.
Conclusion and Future Directions
This compound presents a compelling alternative to traditional anti-acne therapies due to its targeted antimicrobial activity and low potential for inducing bacterial resistance. Its mechanism of action, focused on the physical disruption of the bacterial membrane, is a significant advantage. However, to fully understand its impact on the healthy skin microbiome, further research is critically needed. Specifically, clinical studies employing 16S rRNA sequencing are required to provide quantitative data on changes in microbial diversity and the relative abundance of key commensal species following treatment with this compound. Such data will be invaluable for the development of next-generation dermatological products that effectively treat skin conditions while preserving the delicate and beneficial ecosystem of the skin microbiome.
References
A Comparative Analysis of Oligopeptide-10 and Bacteriophage Therapy for Targeting Cutibacterium acnes
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of antibiotic resistance in Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris, has spurred the development of alternative therapeutic strategies. Among the most promising are antimicrobial peptides, such as Oligopeptide-10, and bacteriophage therapy. This guide provides a detailed, objective comparison of these two approaches, supported by available experimental data, to inform research and development in dermatology.
Executive Summary
This compound is a synthetic antimicrobial peptide that exhibits broad-spectrum activity against Gram-positive bacteria, including C. acnes. Its mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death. In contrast, bacteriophage therapy utilizes viruses that are natural predators of bacteria. These phages are highly specific to their target bacteria, offering a precisely targeted approach to eliminating C. acnes without disturbing the beneficial skin microbiota. Both therapies have demonstrated efficacy in preclinical models, with bacteriophage therapy showing significant promise in reducing both bacterial load and inflammation in in-vivo studies.
Mechanism of Action
This compound: Membrane Disruption
This compound is a cationic peptide composed of 15 amino acids.[1] Its primary mechanism of action against C. acnes is the electrostatic interaction with the negatively charged lipoteichoic acids on the surface of the bacterial cell wall.[1][2] This binding disrupts the integrity of the cytoplasmic membrane, leading to an osmotic imbalance and subsequent cell lysis.[1][2] This mechanical mode of action is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.
Caption: Mechanism of this compound against C. acnes.
Bacteriophage Therapy: Lytic Replication Cycle
Bacteriophages are viruses that infect and replicate within bacteria. Lytic phages, which are used in therapy, follow a replication cycle that culminates in the destruction of the host bacterium. The process begins with the phage adsorbing to specific receptors on the surface of the C. acnes cell. The phage then injects its genetic material, hijacking the bacterial machinery to replicate its own components. New phage particles are assembled and finally released through lysis of the bacterial cell, a process mediated by phage-encoded enzymes like holins and lysins.
Caption: Lytic cycle of a bacteriophage targeting C. acnes.
In Vitro Efficacy
The in vitro efficacy of both treatments has been evaluated through various assays, primarily focusing on their ability to inhibit the growth of and kill C. acnes.
| Parameter | This compound | Bacteriophage Therapy |
| Minimum Inhibitory Concentration (MIC) | While specific MIC values for this compound against a wide range of C. acnes strains are not extensively published in peer-reviewed literature, a peptide level of >2 µg/ml has been suggested to be required to kill over 50% of the bacteria. For a related antimicrobial peptide, CKR-13, MICs of 25-50 µg/mL have been reported against C. acnes. | Not applicable in the traditional sense. Efficacy is measured by the ability of phages to form plaques (zones of bacterial lysis) on a lawn of C. acnes. |
| Killing Kinetics | Data on the time-kill kinetics of this compound against C. acnes is limited in publicly available studies. However, for other antimicrobial peptides, a significant reduction in bacterial viability is typically observed within a few hours of exposure. | Phages demonstrate lytic activity, leading to a reduction in bacterial optical density over time. For example, bacteriophage φPaP11-13 showed a significant decrease in the OD600 of C. acnes cultures after 6 hours of treatment. |
| Spectrum of Activity | Broad-spectrum against Gram-positive bacteria. | Highly specific to C. acnes strains. |
| Resistance Potential | Low, due to its mechanical mechanism of action that targets the cell membrane. | Possible through bacterial mutations in phage receptors or other defense mechanisms. This can be mitigated by using phage cocktails. |
In Vivo Efficacy
Animal models, particularly mouse models of C. acnes-induced skin inflammation, have been instrumental in evaluating the in vivo potential of these therapies.
| Parameter | This compound | Bacteriophage Therapy |
| Bacterial Load Reduction | In vivo data on bacterial load reduction with this compound is not readily available in published studies. | Topical phage therapy in a mouse model resulted in a significant reduction in the bacterial load in skin lesions. |
| Reduction in Inflammation | Clinical studies on formulations containing this compound have shown a significant reduction in the appearance of blemishes and red, blotchy spots. | In a mouse model, topical phage therapy led to significantly superior clinical scores for lesion diameter, elevation, and eschar formation compared to untreated controls. A significant decrease in inflammatory lesions was also observed in another mouse study. |
| Delivery Method | Typically formulated in topical creams, gels, or serums. | Can be administered topically in hydrogels or creams. |
Experimental Protocols
This compound: Minimum Inhibitory Concentration (MIC) Assay (Representative Protocol)
A standardized broth microdilution method is typically used to determine the MIC of antimicrobial peptides.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Detailed Methodology:
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Modified Gifu Anaerobic Medium) in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of C. acnes in the exponential growth phase is prepared and diluted to a standardized concentration (e.g., 4 x 10^4 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of C. acnes.
Bacteriophage Therapy: In Vivo Mouse Model of Acne
This protocol outlines a common approach to evaluate the efficacy of topical bacteriophage therapy in a mouse model.
Caption: Workflow for an in vivo mouse model of phage therapy for acne.
Detailed Methodology:
-
Acne Induction: Mice are intradermally injected with a suspension of C. acnes (e.g., 2 x 10^7 CFU) to induce inflammatory lesions. In some models, artificial sebum is also applied to enhance pathogenicity.
-
Treatment: A specific period after induction (e.g., 24-48 hours), the lesions are topically treated with a gel or cream containing a known concentration of bacteriophages (e.g., 2 x 10^7 PFU) or a vehicle control. Treatment is typically applied daily for a set duration (e.g., 5-8 days).
-
Evaluation:
-
Clinical Scoring: Lesions are visually assessed and scored based on parameters such as diameter, elevation, and the presence of eschar.
-
Histological Analysis: Skin biopsies are taken for histological examination to assess the level of inflammation and immune cell infiltration.
-
Bacterial Load Quantification: Lesions are excised, homogenized, and plated to determine the number of viable C. acnes colony-forming units (CFU) per lesion.
-
Conclusion
Both this compound and bacteriophage therapy represent promising alternatives to conventional antibiotics for the management of C. acnes-related skin conditions. This compound offers the advantage of broad-spectrum activity against Gram-positive bacteria and a low likelihood of resistance. However, more extensive, publicly available data from peer-reviewed clinical trials are needed to fully substantiate its in vivo efficacy with quantitative metrics.
Bacteriophage therapy, on the other hand, provides a highly targeted approach with demonstrated efficacy in reducing both C. acnes populations and associated inflammation in preclinical models. The specificity of phages is a significant advantage in preserving the natural skin microbiome. Challenges for phage therapy include the potential for resistance development, which may be addressed with phage cocktails, and the need to navigate the regulatory landscape for this novel therapeutic modality.
For drug development professionals, further research into optimizing formulations and conducting rigorous clinical trials will be crucial in bringing these innovative therapies to the forefront of dermatological care. The choice between these two strategies may ultimately depend on the specific therapeutic goals, such as the need for broad antimicrobial action versus precise microbiome modulation.
References
A Comparative Guide to the Efficacy of Oligopeptide-10 and Retinoids in Anti-Acne Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of Oligopeptide-10 and retinoids for the treatment of acne vulgaris. While robust clinical data exists for each of these agents individually, this document also explores the theoretical synergistic potential of their combination, a promising area for future research and development. The information is presented to aid in the objective evaluation of these compounds for novel anti-acne formulations.
Section 1: Comparative Efficacy and Mechanism of Action
This compound and retinoids target different aspects of acne pathophysiology. This compound primarily offers a rapid, targeted antimicrobial effect against Cutibacterium acnes (C. acnes), while retinoids address the underlying issues of abnormal follicular keratinization and inflammation.
This compound: The Antimicrobial Peptide
This compound is a synthetic, short-chain peptide composed of 15 amino acids.[1] Its primary mechanism of action is the disruption of bacterial cell membranes. It binds to the negatively charged lipoteichoic acids on the surface of gram-positive bacteria like C. acnes, leading to a lethal osmotic imbalance and rapid cell death.[1] This physical mode of action is advantageous as it is less likely to induce bacterial resistance compared to traditional antibiotics.[1] Furthermore, this compound has demonstrated anti-inflammatory properties by neutralizing pro-inflammatory bacterial components, which helps in reducing the redness associated with acne lesions.[2]
Retinoids: The Keratinization and Inflammation Regulators
Retinoids, derivatives of vitamin A, are a cornerstone of acne therapy. Their primary function is to normalize follicular desquamation by reducing keratinocyte proliferation and promoting their differentiation. This action prevents the formation of microcomedones, the precursor to all acne lesions. Retinoids also exhibit significant anti-inflammatory effects by inhibiting inflammatory pathways, such as Toll-like receptors (TLRs) and the AP-1 pathway, thereby reducing the release of inflammatory cytokines.
Synergistic Potential: A Theoretical Framework
While clinical trials directly evaluating the combination of this compound and retinoids are not yet available in the public domain, their distinct and complementary mechanisms of action suggest a strong potential for a synergistic therapeutic effect. A combination therapy could simultaneously target the bacterial component of acne with this compound and address the underlying follicular pathology and inflammation with a retinoid. This dual-pronged approach could lead to a more rapid onset of action, improved efficacy against both inflammatory and non-inflammatory lesions, and potentially a reduced risk of antibiotic resistance.
Section 2: Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and various retinoids.
Table 1: Antimicrobial Efficacy of this compound and a Related Peptide against C. acnes
| Peptide | Metric | Value | Reference |
| Lipohexapeptide HB1345 | Minimal Inhibitory Concentration (MIC) | 0.5 - 1.0 mg/L | [3] |
| Lipohexapeptide HB1345 | Time to 99.9% kill of C. acnes | 15 minutes |
Table 2: Clinical Efficacy of Topical Retinoids in the Reduction of Acne Lesions (12-Week Studies)
| Retinoid Combination | Reduction in Inflammatory Lesions | Reduction in Non-inflammatory Lesions | Reduction in Total Lesions | Reference |
| Adapalene-Benzoyl Peroxide | ~50% | ~45% | ~47% | |
| Clindamycin-Tretinoin | ~53.4% | ~45.2% | ~48.7% | |
| Adapalene Gel (0.3%) | - | - | Median decrease of 55.6% | |
| Adapalene Gel (0.1%) | - | - | Median decrease of 48.2% |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the evaluation of anti-acne therapies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against C. acnes (Agar Dilution Method)
-
Preparation of Antimicrobial Agent: Prepare stock solutions of the test agent (e.g., this compound) in an appropriate solvent. Create a series of twofold dilutions to achieve a range of final concentrations (e.g., 0.06 to 128 µg/ml).
-
Culture Preparation: Culture C. acnes strains on Brucella agar supplemented with 5% laked sheep blood and vitamin K1. Incubate under anaerobic conditions (80% N₂, 10% H₂, 10% CO₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of 10⁵ colony-forming units (CFU) per spot.
-
Plate Preparation: Incorporate the different concentrations of the antimicrobial agent into molten agar and pour into petri dishes.
-
Inoculation: Using a multipoint inoculator, apply the standardized bacterial inoculum onto the surface of the agar plates.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Protocol 2: In Vitro Anti-Inflammatory Assay in Human Keratinocytes (HaCaT cells)
-
Cell Culture: Culture human keratinocyte cells (HaCaT) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Inflammation: Seed the HaCaT cells in 24-well plates. Once confluent, induce an inflammatory response by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) (1µg/ml) or a cocktail of TNF-α and IFN-γ.
-
Treatment: Following the inflammatory stimulus, treat the cells with various concentrations of the test agent (e.g., this compound or a retinoid).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Cytokine Analysis: Collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated cells to the untreated control to determine the anti-inflammatory activity of the test agent.
Protocol 3: Clinical Trial for Topical Acne Treatment - Lesion Counting and Assessment
-
Participant Selection: Recruit male and female participants aged 18 years or older with a clinical diagnosis of mild to moderate facial acne vulgaris, defined by a minimum number of inflammatory and non-inflammatory lesions (e.g., ≥5 inflammatory lesions and ≥10 non-inflammatory lesions) and an Investigator's Global Assessment (IGA) score of 2-3.
-
Treatment Protocol: Randomize participants into treatment and vehicle control groups. Instruct participants to apply the assigned topical product to the entire face once or twice daily for a specified duration (e.g., 12 weeks).
-
Lesion Counting: At baseline and subsequent follow-up visits (e.g., weeks 2, 4, 8, 12), a trained evaluator will count the number of open comedones, closed comedones, papules, and pustules on the face. Lesions are typically counted in specific facial regions (forehead, each cheek, and chin).
-
Investigator's Global Assessment (IGA): The investigator will assess the overall severity of the participant's acne at each visit using a standardized IGA scale (e.g., a 5-point scale from 0=clear to 4=severe).
-
Efficacy Endpoints: The primary efficacy endpoints are typically the mean percent change in inflammatory, non-inflammatory, and total lesion counts from baseline to the end of the study, and the proportion of participants achieving a predetermined level of success on the IGA scale (e.g., a score of 0 or 1, or a two-grade improvement from baseline).
-
Safety and Tolerability: Monitor and record any adverse events, such as erythema, scaling, dryness, and stinging/burning, at each visit.
Section 4: Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action of this compound against C. acnes.
Caption: Retinoid Signaling Pathway in Keratinocytes.
Caption: Experimental Workflow for MIC Determination.
Caption: Workflow of a Typical Acne Clinical Trial.
References
Head-to-head comparison of Oligopeptide-10 and benzoyl peroxide in reducing inflammation
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of Oligopeptide-10 and Benzoyl Peroxide, two key actives in dermatological formulations. This document synthesizes available clinical and in-vitro data to offer an objective analysis of their respective mechanisms and efficacy in mitigating inflammatory processes, particularly in the context of acne vulgaris.
Executive Summary
While both this compound and benzoyl peroxide are effective in managing inflammatory acne, they operate through distinct mechanisms. Benzoyl peroxide primarily exerts its effect through potent antimicrobial action against Cutibacterium acnes (C. acnes) via the release of reactive oxygen species, which also contributes to its anti-inflammatory properties.[1][2][3] this compound, a biomimetic peptide, also demonstrates antimicrobial activity by disrupting the bacterial cell membrane and is suggested to possess direct anti-inflammatory effects by neutralizing pro-inflammatory bacterial components.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and benzoyl peroxide in reducing inflammatory markers and lesions.
Table 1: Clinical Efficacy in Reducing Inflammatory Lesions
| Parameter | This compound | Benzoyl Peroxide (2.5% Gel) |
| Metric | Reduction in Inflammatory Lesions | Reduction in Inflammatory Lesions |
| Dosage/Concentration | Not specified in available clinical trials | 2.5% |
| Treatment Duration | Not specified in available clinical trials | 9 weeks |
| Reported Efficacy | Clinical studies have shown a significant reduction in the appearance of blemishes and red, blotchy spots.[4] | 55.5% improvement in inflammatory lesions. |
| Study Population | Not specified | 27 patients with facial inflammatory acne lesions. |
Note: The lack of specific quantitative data from standalone this compound clinical trials necessitates a qualitative description of its efficacy.
Table 2: In-Vitro Anti-Inflammatory & Antimicrobial Activity
| Parameter | This compound (Analogous Peptide LZ1) | Benzoyl Peroxide |
| Metric | Inhibition of Pro-Inflammatory Cytokines | Minimum Inhibitory Concentration (MIC) against C. acnes |
| Cell/Organism Model | P. acnes-induced inflammation in a mouse model | C. acnes |
| Methodology | Measurement of TNF-α and IL-1β secretion | Broth microdilution |
| Reported Efficacy | Significantly inhibited the secretion of TNF-α and IL-1β. | Not specified |
| Metric | Minimum Inhibitory Concentration (MIC) against P. acnes | Antimicrobial Action |
| Cell/Organism Model | Three strains of P. acnes | C. acnes |
| Methodology | Broth microdilution | Release of Reactive Oxygen Species |
| Reported Efficacy | 0.6 µg/ml. | Potent bactericidal activity. |
Mechanisms of Action in Reducing Inflammation
This compound: Targeted Antimicrobial and Anti-Inflammatory Action
This compound is a short, bioactive peptide with a primary mechanism centered on its antimicrobial properties against C. acnes. It is believed to bind to the negatively charged surface of the bacteria, leading to a disruption of the cell membrane and subsequent bacterial death. This targeted killing of C. acnes is a key factor in reducing inflammation, as the bacteria are a primary trigger for the inflammatory cascade in acne.
Furthermore, this compound is suggested to neutralize pro-inflammatory components released by the bacteria, thereby directly dampening the inflammatory response. Studies on analogous antimicrobial peptides, such as LZ1, have demonstrated the ability to inhibit the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in response to P. acnes. This suggests a dual-action mechanism for this compound: reducing the bacterial load and directly modulating the host's inflammatory response.
Benzoyl Peroxide: Broad-Spectrum Antimicrobial and Oxidative Stress Induction
Benzoyl peroxide's primary mechanism of action is its potent bactericidal effect against C. acnes. Upon application to the skin, it breaks down to release reactive oxygen species (ROS). C. acnes is an anaerobic bacterium, and the introduction of this highly oxidative environment is lethal to it. This rapid reduction in the bacterial population significantly decreases the stimulus for inflammation.
In addition to its antimicrobial effects, some evidence suggests that benzoyl peroxide has a direct, albeit more modest, anti-inflammatory effect. It has been shown in micromolar concentrations to prevent neutrophils from releasing reactive oxygen species, which are a part of the inflammatory response in acne.
Experimental Protocols
Clinical Trial for Benzoyl Peroxide (2.5% Gel)
-
Objective: To evaluate the efficacy of 2.5% benzoyl peroxide gel in treating facial inflammatory acne lesions.
-
Study Design: A clinical trial involving 27 patients with facial inflammatory acne.
-
Treatment Protocol: Patients were treated with 2.5% benzoyl peroxide gel daily at night for 9 weeks.
-
Efficacy Evaluation: The effect of the treatment was evaluated objectively through total lesion counting and digital photographic assessment, and subjectively based on patient satisfaction.
-
Results: A 55.5% improvement in inflammatory lesions was observed at the end of the 9-week treatment period.
In-Vivo Study of an Antimicrobial Peptide (LZ1) Analogous to this compound
-
Objective: To investigate the in-vivo anti-inflammatory and antimicrobial effects of the peptide LZ1 in a P. acnes-induced mouse model.
-
Study Design: An experimental study using a mouse skin colonization model.
-
Treatment Protocol: Mice with P. acnes-induced ear inflammation were treated with LZ1.
-
Efficacy Evaluation: The number of colonized P. acnes, ear swelling, and inflammatory cell infiltration were measured. The secretion of TNF-α and IL-1β was also quantified.
-
Results: LZ1 significantly reduced the number of colonized P. acnes, decreased ear swelling and inflammatory cell infiltration, and inhibited the secretion of TNF-α and IL-1β.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in reducing inflammation.
Caption: Mechanism of Benzoyl Peroxide in reducing inflammation.
References
Safety Operating Guide
Navigating the Disposal of Oligopeptide-10: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials is a cornerstone of operational safety and environmental responsibility. While specific disposal protocols for Oligopeptide-10 are not extensively detailed in publicly available resources, a comprehensive approach based on general laboratory safety principles and available safety data ensures compliant and safe waste management. This compound is a synthetic peptide primarily used in cosmetic and research applications.[1][2][3][4] According to available information, it is considered non-cytotoxic, non-mutagenic, non-irritating, and non-sensitizing.[1]
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Generally not required under normal use conditions |
In the event of a spill, small quantities can be absorbed with an inert material and placed in a suitable container for disposal. For larger spills, it is advisable to contain the spill and follow institutional guidelines for chemical cleanup.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on best practices for the disposal of non-hazardous chemical waste. Always consult your institution's specific waste management protocols.
-
Decontamination (if applicable): If the this compound has been in contact with biological materials, it should first be decontaminated. Autoclaving or treating with a 10% bleach solution are common methods.
-
Segregation of Waste: Do not mix this compound waste with incompatible materials. It should be collected in a designated, properly labeled waste container.
-
Container Selection: Use a sturdy, leak-proof container that is compatible with the physical state of the waste (solid or liquid). Ensure the container is clearly labeled as "this compound Waste" or with a more general "Non-Hazardous Laboratory Waste" label, in accordance with your facility's procedures.
-
Waste Collection:
-
Solid Waste: For unused or expired lyophilized powder, collect the original vial and any contaminated materials (e.g., weighing paper, pipette tips) in the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a designated liquid waste container. It is generally not recommended to dispose of even dilute solutions down the drain without prior approval from your institution's environmental health and safety (EHS) office.
-
-
Storage Pending Disposal: Store the waste container in a designated, secure area away from general laboratory traffic. Ensure the container is kept closed when not in use.
-
Final Disposal: Arrange for the collection of the waste container by your institution's hazardous waste management service. They will ensure the waste is disposed of in accordance with federal, state, and local regulations.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Environmental and Safety Considerations
While this compound is not classified as a hazardous substance, responsible disposal is crucial to minimize environmental impact. The degradation products of this compound are not considered toxic. Adherence to these general guidelines ensures that research activities are conducted with the highest regard for safety and environmental stewardship. Always refer to the most current Safety Data Sheet (SDS) and your institution's specific policies for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling Oligopeptide-10
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of Oligopeptide-10.
This document provides crucial safety protocols and logistical plans for the laboratory use of this compound, a synthetic antimicrobial peptide. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Parameters
Proper PPE is the first line of defense against potential exposure. While this compound is generally considered to have a low hazard profile, adherence to standard laboratory safety protocols is mandatory.[1] The following table summarizes the recommended PPE and safety parameters for handling this compound in its lyophilized powder form and when reconstituted in solution.
| Parameter | Lyophilized Powder | Reconstituted Solution | Justification & Remarks |
| Hand Protection | Nitrile or latex gloves | Double-gloving with nitrile or latex gloves recommended | Protects against skin contact. For common solvents like DMSO, nitrile gloves offer good resistance.[2] Always check specific glove compatibility with the chosen solvent. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles | Protects eyes from airborne particles and splashes of the reconstituted solution. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. | Not generally required. Use a fume hood if the solvent is volatile or if aerosolization is possible. | A fume hood is recommended when weighing the lyophilized powder to avoid inhalation. |
| Skin and Body Protection | Laboratory coat | Laboratory coat | Protects skin and clothing from contamination. |
| Occupational Exposure Limits (OEL) | Not established | Not established | Handle with care, minimizing all potential exposures. |
| Working Concentration | N/A | Typically in the µg/mL to low mg/mL range for in vitro studies. | Cosmetic formulations may contain 3-5% of a blend containing this compound.[3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical for both safety and experimental consistency. The following step-by-step protocol outlines the key operational procedures.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the vial for any damage to the container or seal.
-
Storage of Lyophilized Powder : Store the unopened vial in a cool, dry, and dark place. For long-term storage (months to years), it is recommended to store the lyophilized powder at -20°C or -80°C.[4][5]
Reconstitution of this compound
-
Equilibration : Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation of atmospheric moisture, which can affect peptide stability.
-
Aseptic Technique : Perform the reconstitution in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Solvent Selection : Reconstitute this compound in a suitable sterile solvent. Sterile water or a buffer solution are common choices. For research applications, Dimethyl Sulfoxide (DMSO) followed by dilution with an aqueous buffer is also frequently used.
-
Dissolution : Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or degradation of the peptide.
-
Storage of Reconstituted Solution : For short-term storage (days to a week), the solution can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As this compound is a synthetic peptide not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste. However, always adhere to your institution's specific waste disposal protocols.
Liquid Waste
-
Inactivation (Optional but Recommended) : For an added layer of safety, peptide solutions can be inactivated by hydrolysis. This can be achieved by adding a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) and allowing it to stand for at least 24 hours.
-
Neutralization : If inactivation is performed, neutralize the solution to a pH between 6 and 8 before disposal.
-
Collection : Collect the neutralized peptide solution in a designated, clearly labeled waste container for non-hazardous chemical waste.
Solid Waste
-
Segregation : All solid waste contaminated with this compound, such as vials, pipette tips, and gloves, should be collected in a separate, clearly labeled container for non-hazardous solid chemical waste.
-
Disposal : The labeled waste container should be disposed of through your institution's chemical waste management program.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate a typical experimental workflow for handling this compound and its mechanism of action against bacteria.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
